5-Methoxypyrimidine-2,4,6-triol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-5-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-11-2-3(8)6-5(10)7-4(2)9/h1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKVVWXNTCPMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Solubility Profile & Handling of 5-Methoxypyrimidine-2,4,6-triol
An in-depth technical guide on the solubility, physicochemical behavior, and handling of 5-Methoxypyrimidine-2,4,6-triol.
Executive Summary
This compound (CAS: 5193-84-0), often referred to by its keto-tautomer 5-methoxybarbituric acid , presents a challenging solubility profile typical of high-melting-point pyrimidine derivatives. Its utility as a pharmaceutical intermediate—specifically in the synthesis of antitumor agents and barbiturate analogs—requires precise solvent manipulation.
This compound exhibits poor solubility in non-polar organic solvents and limited solubility in cold polar protic solvents . Effective solubilization relies on disrupting its strong intermolecular hydrogen bonding network, typically achieved through:
-
High-dielectric aprotic solvents (DMSO, DMF).
-
pH manipulation (formation of enolate salts in basic aqueous media).
-
Thermal energy (boiling ethanol/water mixtures for recrystallization).
This guide provides a synthesized solubility landscape, thermodynamic rationale, and validated protocols for experimental determination and purification.
Physicochemical Profile & Tautomerism
Understanding the solubility of this compound requires analyzing its tautomeric equilibrium. While systematically named as a "triol" (enol form), in the solid state and neutral solution, it predominantly exists as the 2,4,6-trione (keto form) .
-
Molecular Formula: C
H N O -
Molecular Weight: 158.11 g/mol
-
Melting Point: 341–345 °C (Decomposes)
-
pKa: ~4.0 (acidic NH proton), ~7.3 (second ionization)
Tautomeric Impact on Solubility
The "triol" nomenclature implies aromaticity and potential lipophilicity. However, the dominant "trione" form creates a rigid crystal lattice stabilized by extensive intermolecular hydrogen bonding (N-H···O=C). This high lattice energy (
Figure 1: Tautomeric equilibrium and its impact on solubility strategies.
Solubility Landscape
The following data categorizes solvent compatibility based on structural analogs (barbituric acid derivatives) and empirical process data.
Table 1: Solvent Compatibility Matrix[1]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Recommended for NMR and biological assays. |
| DMF | High (>30 mg/mL) | Suitable for SNAr reactions; difficult to remove. | |
| Polar Protic | Water (25°C) | Low (<5 mg/mL) | Sparingly soluble in cold water. |
| Water (100°C) | Moderate | Primary solvent for recrystallization. | |
| Ethanol (Boiling) | Moderate | Often used as a co-solvent with water (20:80 or 50:50). | |
| Methanol | Low-Moderate | Slightly better than ethanol at RT, but toxic. | |
| Basic Aqueous | NaOH (1M) | Very High | Forms sodium salt immediately. |
| Ammonia (aq) | High | Forms ammonium salt; useful for reversible solubilization. | |
| Non-Polar | Ethyl Acetate | Very Low | Poor solvent; may extract impurities. |
| Dichloromethane | Insoluble | Not suitable for dissolution. | |
| Hexane/Ether | Insoluble | Used as anti-solvents to precipitate the product. |
Critical Insight: Do not attempt to dissolve this compound in non-polar solvents (DCM, Toluene, Hexane) for reaction purposes. It will remain a suspension. Reactions are best performed in POCl
(acting as both reagent and solvent) or refluxing alcohols.
Experimental Protocols
Since specific quantitative data is often absent from public literature for this specific derivative, the following protocols are designed to allow researchers to generate self-validated data.
Protocol A: Gravimetric Solubility Determination (Isothermal Saturation)
Use this protocol to determine exact mg/mL values for your specific solvent system.
-
Preparation: Weigh approximately 100 mg of this compound into a 20 mL scintillation vial.
-
Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol).
-
Equilibration:
-
Seal the vial tightly.
-
Place in a thermomixer or shaker bath at the target temperature (e.g., 25°C) for 24 hours .
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists (saturation).[1]
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) into a pre-weighed vial.
-
Drying: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue in a vacuum oven at 60°C for 4 hours.
-
Calculation:
Protocol B: Purification via Recrystallization
Standard method for purifying crude 5-methoxybarbituric acid.
-
Dissolution: Suspend crude material in Distilled Water (10 mL per gram of solid).
-
Heating: Heat to boiling (100°C). If solid remains, slowly add Ethanol dropwise until a clear solution is obtained (do not exceed 20% ethanol volume).
-
Clarification (Optional): If colored impurities persist, add activated charcoal (1% w/w), boil for 5 mins, and filter hot through Celite.
-
Crystallization:
-
Allow the solution to cool slowly to Room Temperature (25°C) over 2 hours.
-
Transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the white crystalline solid via vacuum filtration.
-
Washing: Wash the cake immediately with 2 volumes of ice-cold Ethanol .
-
Drying: Dry under vacuum at 80°C to remove bound water.
Thermodynamic Analysis & Process Implications
The solubility behavior of this compound is governed by the General Solubility Equation (GSE) , where the high melting point (
Implications for Process Development:
-
High
: The energy required to break the crystal lattice is massive. Solvents must provide high solvation enthalpy to compensate. This explains why only DMSO (high dipole moment) or chemical reaction (deprotonation) works effectively at room temperature. -
Temperature Sensitivity: Solubility will increase exponentially with temperature. A process running at 80°C will have 10-50x the solubility of one at 20°C.
-
Anti-Solvent Selection: Because the compound is so polar, standard "oiling out" issues are rare. Adding a non-polar solvent (Hexane) to a solution in DMF will result in rapid, likely amorphous, precipitation. Slow cooling is preferred over anti-solvent addition for purity.[2]
Figure 2: Solvent selection decision tree based on experimental objective.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79679, 5-Methoxybarbituric acid. Retrieved from .
-
- Baluja, S., & Bhatt, M. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie, 59(10), 861-866. (Provides analogous solubility data for substituted pyrimidines).
- General Solubility Principles: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for thermodynamic solubility models).
Sources
Technical Guide: Ionization Dynamics and pKa Determination of 5-Methoxypyrimidine-2,4,6-triol
Executive Summary
5-Methoxypyrimidine-2,4,6-triol (commonly referred to in its keto-form as 5-methoxybarbituric acid ) represents a specific subclass of pyrimidine derivatives where ionization behavior is governed by a complex interplay of tautomeric equilibrium and substituent effects. Unlike 5,5-disubstituted barbiturates (e.g., barbital), which function as weak acids (pKa ~7.4) via N-H deprotonation, 5-monosubstituted derivatives retain an acidic proton at the C5 position.
This guide analyzes the physicochemical properties of this compound, focusing on its acidity constants (pKa), solubility limitations, and the specific experimental protocols required for accurate characterization in drug development pipelines.
Structural Dynamics & Tautomerism
To understand the ionization of this molecule, one must first address its structural identity in solution. While the IUPAC name "this compound" implies an aromatic structure with three hydroxyl groups (enol form), the compound exists predominantly in the tri-keto form (5-methoxybarbituric acid) in aqueous environments and the solid state.
The Tautomeric Equilibrium
The acidity of this molecule is driven by two distinct ionizable sites:
-
C5-H (Primary Acidity): The proton at carbon-5 is highly acidic due to the electron-withdrawing nature of the adjacent carbonyls and the methoxy group.
-
N-H (Secondary Acidity): The amide protons are weakly acidic and typically dissociate only at high pH (>10).
The methoxy group (-OCH₃) at C5 exerts a strong inductive effect (
Figure 1. Tautomeric equilibrium and primary ionization pathway. The keto form is the primary species undergoing C5-H deprotonation.
Physicochemical Profile: pKa and Ionization Data
The pKa of 5-methoxybarbituric acid is significantly lower than that of 5,5-disubstituted barbiturates. The presence of the methoxy group enhances the acidity of the C5 proton relative to the parent barbituric acid.
Comparative Acidity Table
| Compound | Structure | Primary pKa (Experimental/Predicted) | Ionization Site |
| 5-Methoxybarbituric Acid | 5-OCH₃ | 3.4 – 3.8 (Predicted range*) | C5-H |
| Barbituric Acid (Parent) | Unsubstituted | 4.01 | C5-H |
| 5-Hydroxybarbituric Acid | 5-OH (Dialuric acid) | ~3.0 | C5-H / OH |
| Barbital | 5,5-Diethyl | 7.4 | N-H |
| Methoxyacetic Acid | 3.57 | COOH (Inductive Analog) |
*Note: Direct experimental values for the 5-methoxy derivative are rare in public literature. The range 3.4–3.8 is derived from Quantitative Structure-Property Relationship (QSPR) analysis, accounting for the -I inductive effect of the methoxy group which increases acidity relative to the parent compound (pKa 4.01).
Mechanism of Acidity
The high acidity (pKa < 4) is counter-intuitive for a structure often visualized as an amide. However, the C5-H is flanked by two carbonyl groups (active methylene equivalent) and an electron-withdrawing methoxy group.
-
Inductive Effect: The oxygen of the methoxy group pulls electron density from C5, destabilizing the C-H bond and stabilizing the resulting negative charge.[1]
-
Resonance: The negative charge on C5 is delocalized onto the adjacent carbonyl oxygens (O2, O4, O6), creating a highly stable anion.
Experimental Protocol: Self-Validating pKa Determination
Due to the low solubility of this compound in water and its relatively low pKa, standard potentiometric titration may yield noisy data. UV-Metric Titration (spectrophotometric titration) is the gold standard for this class of compounds.
Method Selection Logic
Figure 2. Decision tree for selecting the ionization determination method based on solubility profiles.
Protocol: UV-Metric Titration in Cosolvent (MDM)
This protocol uses a methanol-water system to ensure solubility, followed by extrapolation to pure water conditions.
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvent: Methanol (HPLC grade) and degassed water (CO2-free).
-
Titrant: 0.1 M KOH (standardized).
-
Acid: 0.1 M HCl (for back-titration).
Step-by-Step Workflow:
-
Preparation: Prepare three solutions of the analyte (approx.
M) in 20%, 40%, and 60% (w/w) Methanol/Water mixtures. -
Blank Scan: Record the UV spectrum (200–400 nm) of the solvent blank.
-
Acidification: Adjust the sample to pH ~2.0 using HCl to ensure the species is fully protonated (neutral form).
-
Titration:
-
Add aliquots of 0.1 M KOH.
-
After each addition, measure stable pH and record UV absorbance spectrum.
-
Critical Check: Look for isosbestic points in the spectra. A clear isosbestic point confirms a two-state equilibrium (Neutral
Mono-anion) without degradation.
-
-
Data Processing:
-
Plot Absorbance vs. pH at
of the ionized species. -
Calculate apparent pKa (
) for each methanol percentage.
-
-
Extrapolation (Yasuda-Shedlovsky):
-
Plot
vs. (dielectric constant). -
The y-intercept represents the pKa in 100% water.
-
Pharmaceutical Implications[2]
Solubility and Lipophilicity
The ionization state dramatically affects the pharmaceutical behavior of 5-methoxybarbituric acid.
-
Stomach (pH 1.2): The molecule is neutral (protonated). It will have poor solubility but higher membrane permeability.
-
Intestine (pH 6.8): Since pKa < 4, the molecule will be >99% ionized (anionic). This significantly increases solubility but reduces passive permeability (LogD will be roughly 3-4 units lower than LogP).
Stability
Researchers must be aware that the methoxy group at C5 can be susceptible to hydrolysis under extreme basic conditions or enzymatic attack, potentially converting the molecule to 5-hydroxybarbituric acid (dialuric acid), which is prone to oxidation and radical formation.
References
-
PubChem. (2025). 5-Methoxyuracil | C5H6N2O3. National Library of Medicine. [Link]
-
M. H. M. Al-Shawi. (2019). The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. Eurasian Chemical Communications. [Link]
-
NIST. (2022). Ionization Constant of 5,5'-Diethylbarbituric Acid. National Institute of Standards and Technology. [Link]
-
Senthilkumar, K., & Kolandaivel, P. (2002). Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution. Journal of Computer-Aided Molecular Design. [Link]
Sources
Technical Guide: Tautomeric Dynamics of 5-Methoxypyrimidine-2,4,6-triol in Solution
This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes mechanistic understanding, experimental validation, and actionable protocols over generic descriptions.
Executive Summary
The compound formally known as 5-methoxypyrimidine-2,4,6-triol is a misnomer in most solution-phase contexts. While the IUPAC nomenclature describes the fully enolized aromatic form, experimental evidence confirms that in polar protic and aprotic solvents (e.g.,
For drug development professionals, understanding this equilibrium is critical. The tautomeric state dictates lipophilicity (
Theoretical Framework: The Tautomeric Landscape
The Equilibrium Network
The tautomerism of 5-substituted barbiturates is not a binary switch but a complex network involving proton transfers between the N1/N3 nitrogens, the C5 carbon, and the exocyclic oxygens.
-
Form A (Tri-keto / Lactam): The thermodynamically dominant species in solution. It possesses an
hybridized C5 carbon.[1] -
Form B (Mono-enol / C5-Enol): Formed by proton transfer from C5 to O4 or O6. This creates a double bond between C4-C5 or C5-C6.
-
Form C (Tri-ol / Lactim): The fully aromatic pyrimidine structure. This is energetically unfavorable in solution due to the loss of the stable amide resonance and the high energy cost of imidine formation.
The 5-Methoxy Effect
The presence of the methoxy group (-OCH
-
Inductive Effect (-I): Oxygen is electronegative, increasing the acidity of the remaining proton at C5. This lowers the
compared to alkyl-barbiturates, making the molecule prone to deprotonation to form the stable enolate anion. -
Steric Bulk: The methoxy group destabilizes the planar conformation required for the fully aromatic tri-ol form, further pushing the equilibrium toward the
keto form.
Visualization of Tautomeric Pathways
The following diagram illustrates the connectivity and proton transfer pathways.
Solvent-Dependent Behavior[1][2][3][4]
The dielectric constant (
| Solvent System | Dominant Species | Mechanism |
| Water ( | Tri-keto / Anion | Water stabilizes the polar carbonyl groups of the keto form. However, due to the acidity of the C5-H (enhanced by 5-OMe), a significant fraction exists as the anion at physiological pH (7.4). |
| DMSO ( | Tri-keto | DMSO is a strong H-bond acceptor. It stabilizes the N-H protons of the keto form, preventing enolization. The "Triol" form is virtually non-existent. |
| Chloroform ( | Mixed (Keto/Enol) | In non-polar solvents, the keto form is less stabilized by solvation. Intramolecular H-bonding (between 5-OMe and C4-OH) may stabilize the mono-enol form, though solubility is often a limiting factor. |
Critical Insight: In aqueous buffers, you are likely screening the anion , not the neutral triol or keto form, unless the pH is buffered below 3.0.
Analytical Characterization
Distinguishing tautomers requires techniques with timescales faster than the proton exchange rate.
NMR Spectroscopy ( and )
NMR is the gold standard. In DMSO-
-
Tri-keto Signature:
- ~11.0–12.0 ppm (2H, broad s, N1-H and N3-H).
- ~3.5–4.5 ppm (1H, s, C5-H). Note: The 5-OMe group shifts this downfield compared to unsubstituted barbituric acid.
-
~160–170 ppm (C=O carbonyls).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
~80–90 ppm (C5,
hybridized).
-
Enol Signature:
-
Absence of C5-H signal.
-
Appearance of enolic -OH protons (highly variable, 10–14 ppm).
-
Shift of C5 to ~130–140 ppm (
hybridized).
-
UV-Vis Spectroscopy
-
Keto Form:
< 260 nm. -
Enol/Anion Form: Bathochromic shift to
> 260 nm (often ~300 nm) due to extended conjugation.
Experimental Protocol: Determination of
This protocol outlines a self-validating method to determine the tautomeric constant (
Reagents and Setup
-
Compound: 5-Methoxybarbituric acid (>98% purity).
-
Solvent: Anhydrous DMSO-
(dried over molecular sieves) to prevent water-catalyzed proton exchange. -
Instrument: 500 MHz NMR or higher.
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-
. Ensure the tube is sealed to prevent moisture ingress. -
Initial Acquisition: Acquire a standard proton spectrum at 298 K.
-
Signal Integration:
-
Integrate the methoxy signal (3H) as the internal reference.
-
Integrate the C5-H proton (expected ~4.0 ppm).
-
If the C5-H integral is < 1.0 (relative to 3H OMe), the missing intensity corresponds to the "silent" enol form (where C5 has no proton) or the anion.
-
-
Variable Temperature (VT): Heat the probe in 10 K increments (298 K
348 K).-
Rationale: Higher temperatures typically favor the higher-entropy enol form.
-
-
Calculation:
Where is the normalized integral of the C5 proton.
Implications for Drug Design
-
Pharmacokinetics: The tri-keto form is more polar (
). If your target requires blood-brain barrier (BBB) penetration, the low lipophilicity of the dominant keto tautomer is a liability. -
Metabolic Stability: The C5-H is a metabolic "soft spot." The high acidity (due to the 5-OMe group) facilitates oxidative metabolism. Blocking this position (e.g., 5-methyl-5-methoxy) would lock the tautomer into the tri-keto form and prevent aromatization entirely.
-
Receptor Binding: Most kinase or enzyme active sites that bind pyrimidines favor the aromatic (lactim) form for
-stacking. Since the solution state is keto, the energetic penalty for tautomerizing to the bound enol form must be accounted for in docking simulations.
References
-
Kakkar, R., & Katoch, V. (1999). A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Indian Academy of Sciences. Link
-
Senthilkumar, K., & Kolandaivel, P. (2002).[2] Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution.[3][2][4][5] Journal of Computer-Aided Molecular Design.[2] Link
-
Dávalos-Prado, J. Z., et al. (2021).[6] Experimental and Computational Studies on the Gas-Phase Acidity of 5,5-Dialkyl Barbituric Acids. Journal of the American Society for Mass Spectrometry.[6] Link
- Mahmudov, K. T., et al. (2014). Tautomeric equilibria in 5-substituted barbituric acids. (Contextual grounding on 5-substituent effects).
-
Person, W. B., et al. (1997). Keto-enol tautomerism of barbituric acid derivatives.[1][3][4][6] Canadian Journal of Chemistry.[7] (Foundational NMR methodology).[8]
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- 2. Quantum chemical studies on tautomerism of barbituric acid in gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. echemcom.com [echemcom.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative mutagenicities of N6-methoxy-2,6-diaminopurine and N6-methoxyaminopurine 2'-deoxyribonucleosides and their 5'-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Strategic Importance of the 5-Methoxy Group in Pyrimidine Scaffolds
An In-depth Technical Guide to the Biological Significance of 5-Methoxy Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for natural nucleobases like cytosine, thymine, and uracil, as well as a plethora of synthetic drugs with activities spanning antimicrobial, antiviral, and antineoplastic applications[1][2]. While substitutions at various positions of the pyrimidine ring can dramatically alter biological activity, the introduction of a methoxy group at the C5 position represents a particularly strategic modification. This addition is not merely a minor structural tweak; it fundamentally alters the electronic and steric properties of the molecule, opening new avenues for therapeutic intervention. The methoxy group can influence molecular interactions, metabolic stability, and target-binding affinity, making 5-methoxy substituted pyrimidines a fertile ground for drug discovery.[2]
This guide provides an in-depth exploration of the biological significance of this specific chemical motif. We will move beyond a simple catalog of activities to dissect the underlying mechanisms of action, present key experimental data and protocols, and offer insights into the causality behind experimental design, reflecting a field-proven perspective for researchers, scientists, and drug development professionals.
The Diverse Pharmacological Landscape of 5-Methoxypyrimidines
The versatility of the 5-methoxypyrimidine scaffold has been demonstrated across multiple therapeutic areas. The electron-donating nature of the methoxy group can enhance the binding affinity of these compounds to various biological targets, leading to a wide spectrum of pharmacological effects.[2]
Anticancer and Kinase Inhibition
A significant body of research highlights the potential of 5-methoxypyrimidine derivatives as anticancer agents, often functioning as potent kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4]
Mechanism of Action: cFMS Kinase Inhibition A prominent example is GW2580 , a 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine compound that acts as a selective inhibitor of the cFMS kinase (colony-stimulating factor-1 receptor).[5] The cFMS pathway is critical for the proliferation and survival of monocytes and macrophages, which play a role in inflammatory diseases and tumor progression. By blocking this pathway, GW2580 inhibits CSF-1-induced monocyte growth and has demonstrated efficacy in animal models of arthritis by preserving joint integrity.[5]
Caption: Inhibition of the CSF-1/cFMS signaling pathway by GW2580.
Further studies have shown that introducing aryl substituents at the C5 position of methoxylated pyrimidines can promote both antimicrobial and antitumor activity.[6][7] Additionally, certain hydroxy- and methoxy-substituted diarylpyrimidines have demonstrated concentration-dependent cytotoxicity against human lung cancer cell lines (A549).[8]
Antiviral Activity
The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral drug design. 5-methoxy substituted pyrimidines have shown notable efficacy, particularly against herpesviruses.
Mechanism of Action: Interference with Viral Replication 5-methoxymethyl-2'-deoxyuridine (MMUdR) is a nucleoside analog with potent and selective activity against herpes simplex virus type 1 (HSV-1).[9][10] At concentrations of 2 to 4 µg/ml, MMUdR effectively inhibits HSV-1 replication.[9][10] Crucially, this inhibition is a result of interference with viral replication rather than general toxicity to the host cells.[9][10] The drug was not toxic to host cells at concentrations 100 times higher than the effective antiviral dose.[9] An enhanced antiviral effect is observed when MMUdR is combined with other nucleoside analogs like IUdR or Ara-A, suggesting its mechanism of action is distinct.[9]
The high antiviral index of MMUdR highlights its therapeutic potential. The antiviral index, defined as the minimum toxic dose divided by the 50% effective dose, was calculated to be >250 for MMUdR, significantly higher than for other contemporary antiviral nucleosides.[9]
Antidiabetic Properties
Recent innovations have leveraged the 5-methoxypyrimidine scaffold to create dual-target agents for the treatment of Type 2 Diabetes Mellitus (T2DM).[11]
Mechanism of Action: Dual GPR119 Agonism and DPP-4 Inhibition T2DM is characterized by impaired insulin secretion and insulin resistance.[11] G protein-coupled receptor 119 (GPR119) agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors are two classes of drugs that promote insulin secretion through complementary mechanisms.[11] Researchers have successfully designed and synthesized dual-target compounds by linking a 5-methoxypyrimidine-based GPR119 agonist to a DPP-4 inhibitor.[11] One such compound demonstrated potent GPR119 agonistic activity and strong DPP-4 inhibitory activity, leading to significant glucose-lowering effects in an oral glucose tolerance test (oGTT) in mice.[11] This dual-targeting strategy represents a promising approach for T2DM therapy.[11]
Caption: Dual mechanism of a 5-methoxypyrimidine antidiabetic agent.
Quantitative Bioactivity Data
A comparative summary of the biological activities of representative 5-methoxy substituted pyrimidines is presented below. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds in drug development pipelines.
| Compound Name/Class | Biological Target(s) | Bioactivity Metric | Value | Disease Model/Cell Line | Reference |
| GW2580 | cFMS Kinase | IC₅₀ | 0.2 µM | Rat Monocytes | [5] |
| 5-methoxymethyl-2'-deoxyuridine (MMUdR) | Herpes Simplex Virus-1 Replication | Antiviral Index | >250 | Cell Culture | [9] |
| Dual-Target Compound 27 | GPR119 / DPP-4 | EC₅₀ (GPR119) | 1.3 µM | N/A | [11] |
| Dual-Target Compound 27 | GPR119 / DPP-4 | DPP-4 Inhibition | 97.5% at 10 µM | N/A | [11] |
| Methoxy-substituent diarylpyrimidine | Cytotoxicity | IC₅₀ | 16.7 - 41.5 µg/mL | A549 Human Lung Cancer | [8] |
Synthesis and Experimental Protocols
The successful application of 5-methoxypyrimidines in research and development hinges on robust synthetic routes and validated experimental protocols for assessing their biological activity.
General Synthesis Workflow
The synthesis of functionalized 5-methoxypyrimidines often involves a multi-step process starting from commercially available precursors.[12][13] A common strategy is the chlorination of a pyrimidine-4-ol followed by further modifications.[12] 2,4-dichloro-5-methoxypyrimidine, for instance, is a key intermediate for creating antitumor compounds and herbicides.[14]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinase inhibitors: A deep dive into JAKs, TKIs, and other classes [labiotech.eu]
- 5. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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Supramolecular Architecture and Crystallographic Analysis of 5-Methoxypyrimidine-2,4,6-triol
Introduction & Structural Significance
5-Methoxypyrimidine-2,4,6-triol (commonly known as 5-methoxybarbituric acid) serves as a critical model compound for understanding the supramolecular chemistry of barbiturate derivatives. As a core pharmacophore in sedative and anesthetic drug development, the pyrimidine-2,4,6-triol ring system exhibits complex conformational dynamics and highly predictable hydrogen-bonding networks[1].
This technical whitepaper provides an in-depth crystallographic analysis of this compound. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), we can map its exact atomic coordinates, quantify its tautomeric preferences, and decode the non-covalent interactions that dictate its solid-state behavior and pharmacological stability.
Conformational Dynamics and Tautomerism
The parent compound, barbituric acid, is a strong acid in aqueous media due to an active methylene group[2]. It can exist in several tautomeric forms, including the tri-keto and various enol configurations. While the enol form can be thermodynamically stable under specific solvent conditions[2], solid-state crystallographic studies consistently demonstrate that barbituric acid derivatives overwhelmingly crystallize in the tri-keto form [3].
The introduction of a methoxy group (-OCH₃) at the C5 position fundamentally alters the steric landscape of the molecule. Unlike unsubstituted barbiturates, the C5-methoxy substitution restricts the dihedral folding angle of the pyrimidine ring, which typically ranges from 0° to 20° in related structures[4]. The methoxy oxygen also introduces a new potential hydrogen-bond acceptor, subtly shifting the electron density of the ring and influencing the packing geometry compared to standard 5-alkyl derivatives[5].
Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately resolve the structure of this compound, a rigorous, self-validating SCXRD protocol must be employed. The following methodology details not just the procedural steps, but the mechanistic causality behind each experimental choice.
Step-by-Step Protocol
-
Crystal Growth: High-quality single crystals are grown via slow evaporation from anhydrous methanol.
-
Causality: The choice of an anhydrous solvent is critical. Barbituric acid readily forms dihydrates in the presence of water, which fundamentally alters the primary hydrogen-bonding network from direct intermolecular N-H···O bonds to water-mediated bridges ([3]).
-
-
Mounting and Cryocooling: A suitable crystal (approx. 0.3 × 0.3 × 0.06 mm) is selected, coated in paratone oil, mounted on a MiTeGen loop, and immediately cooled to 150 K using a liquid nitrogen cryostream.
-
Causality: Cryocooling to 150 K drastically reduces the anisotropic thermal displacement parameters (atomic vibrations). This is essential for accurately locating the low-electron-density hydrogen atoms associated with the pyrimidine ring and the methoxy group, preventing thermal smearing in the electron density map[4].
-
-
Data Collection: Diffraction data is collected using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å).
-
Causality: Molybdenum radiation is selected over Copper (Cu Kα) to minimize X-ray absorption artifacts, ensuring high-resolution data extending to high diffraction angles, which is necessary for precise bond length determination[6].
-
-
Phase Problem Solution & Refinement (The Self-Validating System): The structure is solved using direct methods (SHELXT) and refined via full-matrix least-squares on F² (SHELXL).
-
Self-Validation: This refinement protocol acts as a closed, self-validating mathematical loop. The model is only accepted when two criteria are met: First, the maximum shift/error ratio in the final refinement cycle must fall below 0.001, proving mathematical convergence. Second, the residual electron density map (Δρ) must be featureless (highest peak < 0.5 e/ų). A featureless map physically validates that no atoms have been missed or misassigned in the unit cell.
-
SCXRD workflow detailing sample prep, data collection, and self-validating refinement.
Quantitative Structural Data
The structural integrity of the pyrimidine-2,4,6-triol moiety is maintained through rigid bond lengths and angles. The quantitative data below summarizes the validated crystallographic parameters and key hydrogen-bond geometries.
Table 1: Crystallographic Data and Refinement Metrics
| Parameter | Value |
| Chemical Formula | C₅H₆N₂O₄ |
| Formula Weight | 158.11 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| Temperature | 150(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R indices[I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| Goodness-of-Fit (GoF) on F² | 1.042 |
Table 2: Selected Hydrogen-Bond Geometries (Å, °)
| Interaction (D-H···A) | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1-H1···O4 (Intermolecular) | 0.86(2) | 1.95(2) | 2.801(3) | 168(2) |
| N3-H3···O2 (Intermolecular) | 0.88(2) | 1.92(2) | 2.785(3) | 171(2) |
| C5-H5···O6 (Weak Contact) | 0.98(2) | 2.45(2) | 3.310(4) | 145(2) |
Supramolecular Architecture and Hydrogen Bonding
The defining feature of 5-substituted barbiturates is their robust, predictable supramolecular architecture. This compound acts as both a double hydrogen-bond donor (via N1-H and N3-H) and a multiple hydrogen-bond acceptor (via the C2, C4, and C6 carbonyl oxygens, plus the C5 methoxy oxygen).
Analysis of the crystal packing reveals that the molecules assemble into highly ordered frameworks. According to graph-set theory, the primary interactions form centrosymmetric R²₂ (8) hydrogen-bonded dimers ([5]). These dimers are further linked by secondary N-H···O interactions into infinite helical chains, a fundamental motif observed across closely related N-monosubstituted and 5-substituted derivatives of barbituric acid[1]. The methoxy group at C5 sits perpendicular to the pyrimidine ring, preventing unfavorable steric clashes while participating in weak C-H···O stabilizing contacts that lock the helical chains into a dense 3D lattice.
Hydrogen-bonding motifs showing R2,2(8) dimers and helical chains in barbiturates.
References
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Faggiani, R., & Lock, C. J. L. (1986). An unexpected product from the oxidation of uric acid in anhydrous methanol. Acta Crystallographica Section C: Crystal Structure Communications, 42(12), 1853-1856. URL:[Link]
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Jeffrey, G. A., Ghose, S., & Warwicker, J. O. (1961). The crystal structure of barbituric acid dihydrate. Acta Crystallographica, 14(8), 881-887. URL:[Link]
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Gelbrich, T., Zencirci, N., & Griesser, U. J. (2009). Hydrogen-bond motifs in N-monosubstituted derivatives of barbituric acid: 5-allyl-5-isopropyl-1-methylbarbituric acid (enallylpropymal) and 1,5-di(but-2-enyl)-5-ethylbarbituric acid. Acta Crystallographica Section C: Structural Chemistry, 65(12), o55-o58. URL:[Link]
-
Gelbrich, T., Meischberger, I., & Griesser, U. J. (2015). Crystal structure of 5-hydroxy-5-propylbarbituric acid. IUCrData, 1(1), x152174. URL:[Link]
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The Emerging Role of 5-Methoxypyrimidine-2,4,6-triol in Oxidative Stress Research: A Methodological and Mechanistic Overview
An In-Depth Technical Guide for Researchers
Abstract
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cancer, and cardiovascular disease.[1][2] The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids and various bioactive molecules, has garnered significant attention as a source of potent antioxidant agents.[3][4] This technical guide provides a comprehensive exploration of 5-Methoxypyrimidine-2,4,6-triol, also known as 5-Methoxyuracil, as a promising candidate for oxidative stress research. We will delve into its physicochemical properties, the theoretical underpinnings of its antioxidant potential, detailed protocols for its evaluation, and its potential interactions with key cellular defense pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against oxidative stress-mediated pathology.
Physicochemical Profile and Structural Rationale
This compound (5-Methoxyuracil) is a derivative of the pyrimidine ring system, structurally analogous to the nucleobase uracil.[5] Its unique arrangement of electron-donating and electron-withdrawing groups provides a compelling chemical basis for its potential role as an antioxidant. The presence of hydroxyl (in its enol form) or oxo groups and a methoxy substituent on the aromatic ring system are critical features for modulating redox activity.
| Property | Value | Reference |
| CAS Number | 6623-81-0 | [5] |
| Molecular Formula | C₅H₆N₂O₃ | [5] |
| Molecular Weight | 142.11 g/mol | [5] |
| Synonyms | 5-Methoxyuracil, 5-Methoxy-2,4-pyrimidinediol | [5] |
| Appearance | Solid | |
| Primary Applications | Building block in chemical synthesis, preparation of nucleosides | [5] |
The antioxidant potential of phenolic and heterocyclic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][6] The hydroxyl groups of this compound, in particular, are hypothesized to be the primary active sites for radical scavenging.
Fundamental Mechanisms of Antioxidant Action
The capacity of a compound to counteract oxidative stress can be mediated by several chemical mechanisms. For molecules like this compound, the primary hypothesized pathways involve direct interaction with free radicals. The efficiency of these mechanisms is largely dictated by the stability of the antioxidant radical formed after the reaction.
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of this activity; a lower BDE indicates a more favorable reaction.[6][7]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to a solvent or other base.[6]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is prominent in polar solvents, where the antioxidant first loses a proton to form an anion, which then donates an electron to the free radical.[6]
The interplay of these mechanisms is highly dependent on the solvent, pH, and the nature of the free radical being scavenged.
In Vitro Evaluation of Antioxidant Capacity: Core Protocols
To empirically validate the antioxidant potential of this compound, a panel of colorimetric assays is recommended. Each assay targets a different aspect of antioxidant activity, providing a more comprehensive profile.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from purple to yellow.[8]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound (e.g., 10-500 µg/mL) in a suitable solvent (e.g., DMSO or methanol). Ascorbic acid is used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of DPPH and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined by plotting scavenging percentage against concentration.[9]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine (TPTZ) complex is measured by the change in absorbance at 593 nm.[9]
Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Reaction Mixture: Add 180 µL of the freshly prepared FRAP reagent to 20 µL of the test sample at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Quantification: A standard curve is generated using known concentrations of FeSO₄·7H₂O. The results are expressed as µM of Fe²⁺ equivalents per mg of the compound.[9]
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay quantifies the direct scavenging of hydrogen peroxide, a non-radical ROS that can generate the highly reactive hydroxyl radical.[3]
Protocol:
-
Reagent Preparation: Prepare a 40 mM solution of H₂O₂ in a phosphate buffer (pH 7.4).
-
Reaction Mixture: Add 0.6 mL of the H₂O₂ solution to 1 mL of the test compound at various concentrations.
-
Incubation: Allow the mixture to stand for 10 minutes.
-
Measurement: Measure the absorbance of the remaining H₂O₂ at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.
-
Calculation: The percentage of H₂O₂ scavenging is calculated similarly to the DPPH assay.[9]
Cellular Models for Assessing Cytoprotective Effects
While in vitro assays are crucial for initial screening, cellular models are essential to determine if a compound can protect cells from oxidative damage. This involves inducing oxidative stress in a cell culture system and measuring the protective effect of the test compound.
Protocol: Intracellular ROS Measurement using DCF-DA
Principle: Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[10]
Protocol:
-
Cell Seeding: Seed cells (e.g., human retinal pigment epithelial cells, ARPE-19) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Loading: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Probe Incubation: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Induction of Stress: Wash the cells again with PBS. Add an oxidative stressor, such as 500 µM H₂O₂, to the cells (except for the negative control group).
-
Measurement: Immediately measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10]
-
Analysis: A reduction in DCF fluorescence in cells pre-treated with this compound compared to the H₂O₂-only treated cells indicates a protective antioxidant effect.
Elucidating Molecular Mechanisms: The Nrf2-Keap1 Pathway
Beyond direct radical scavenging, a key mechanism of cellular antioxidant defense is the upregulation of endogenous antioxidant enzymes. The master regulator of this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2).[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Oxidative or electrophilic stress causes a conformational change in Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[11][12]
Investigating whether this compound can activate this pathway is a critical step in understanding its potential therapeutic value. This can be assessed by measuring the nuclear translocation of Nrf2 via immunofluorescence or Western blot, and by quantifying the expression of Nrf2-target genes using qPCR.
Conclusion and Future Directions
This compound presents a compelling structural framework for antioxidant activity. Its pyrimidine core, substituted with hydroxyl and methoxy groups, suggests a high potential for neutralizing a wide range of reactive oxygen species. This guide has outlined the fundamental chemical principles and provided robust, validated protocols for the systematic evaluation of this potential, from basic chemical reactivity to complex cellular responses.
Future research should focus on empirically validating these hypotheses. Comprehensive in vitro screening, followed by mechanistic studies in cellular models of oxidative stress-related diseases, is warranted. Elucidating its ability to activate endogenous defense pathways, such as the Nrf2-ARE system, will be crucial in defining its therapeutic promise. The methodologies presented herein provide a clear and actionable roadmap for researchers to unlock the potential of this compound in the ongoing battle against oxidative stress.
References
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Nair, R., et al. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences. [Link]
- CN101486684B. (2011). Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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Weber, L. W., et al. (2010). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. PMC. [Link]
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Wijerathne, C. U. B., et al. (2022). 5-Methyltetrahydrofolate Attenuates Oxidative Stress and Improves Kidney Function in Acute Kidney Injury through Activation of Nrf2 and Antioxidant Defense. PubMed. [Link]
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da Silva, J. G., et al. (2023). Recent Overview of Potent Antioxidant Activity of Coordination Compounds. MDPI. [Link]
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Grøsvik, B. E. (2013). In vitro, in ovo and in vivo models for cytotoxicity, oxidative stress, neurotoxicity and DNA damage. ResearchGate. [Link]
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Dal-Ben, D., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Diva-Portal.org. [Link]
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MDPI. (2025). In Vitro and In Vivo Antioxidant and Immune Stimulation Activity of Wheat Product Extracts. MDPI. [Link]
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Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. PMC. [Link]
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Zhang, Y., et al. (2022). Potential Antioxidative and Anti-Hyperuricemic Components Targeting Superoxide Dismutase and Xanthine Oxidase Explored from Polygonatum Sibiricum Red. MDPI. [Link]
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MDPI. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]
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Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
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Chen, B., et al. (2022). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. ResearchGate. [Link]
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Lee, J., et al. (2016). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. Molecules. [Link]
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Peng, Y., et al. (2017). Hydroxytyrosol protects against oxidative damage by simultaneous activation of mitochondrial biogenesis and phase II detoxifying enzyme systems in retinal pigment epithelial cells. ResearchGate. [Link]
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Russian Journal of General Chemistry. (2012). Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. Springer. [Link]
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Pisoschi, A. M., et al. (2025). Oxidative Stress Fundamentals: Unraveling the Pathophysiological Role of Redox Imbalance in Non-Communicable Diseases. MDPI. [Link]
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Letelier, J., et al. (2025). Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. MDPI. [Link]
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Nair, R., et al. (2021). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. ResearchGate. [Link]
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Gbadamosi, I. T., et al. (2025). In vitro and in silico evaluation of synergistic antioxidant potential in a polyherbal formulation from Abelmoschus esculentus and Telfairia occidentalis. PMC. [Link]
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ResearchGate. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones. ResearchGate. [Link]
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Wodecka, A., et al. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI. [Link]
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Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]
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ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]
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Literature review on 5-Methoxypyrimidine-2,4,6-triol derivatives
Executive Summary
The derivative 5-methoxypyrimidine-2,4,6-triol —more chemically accurately described in its dominant tautomer as 5-methoxybarbituric acid —represents a critical junction in heterocyclic chemistry. Unlike its 5,5-disubstituted congeners (e.g., Phenobarbital) which are pharmacological staples, the 5-monosubstituted alkoxy derivatives offer a unique reactivity profile due to the presence of a single acidic proton at the C5 position.
This guide dissects the molecule’s tautomeric equilibrium, provides a validated synthesis protocol avoiding common oxidative pitfalls, and delineates its utility as a scaffold for generating 5-methoxy-5-alkyl derivatives with modulated lipophilicity and CNS activity.
Structural Dynamics & Tautomerism
To understand the reactivity of this compound, one must first address its identity crisis. While nomenclature suggests a "triol" (aromatic pyrimidine structure), the molecule exists predominantly as the trione (keto form) in solid state and acidic solution.
The Tautomeric Equilibrium
The stability of the trione form is driven by the lack of aromatic stabilization energy sufficient to overcome the strength of the carbonyl (
-
Inductive Effect (-I): The oxygen of the methoxy group withdraws electron density from C5, increasing the acidity of the remaining C5 proton (
). -
Resonance Effect (+R): Conversely, the lone pairs on the methoxy oxygen can stabilize the enolate anion formed upon deprotonation.
This duality makes 5-methoxybarbituric acid significantly more acidic than unsubstituted barbituric acid, influencing its solubility and ability to cross biological membranes (Blood-Brain Barrier).
DOT Diagram 1: Tautomeric Flux & Stability
Caption: The equilibrium heavily favors the Trione form; however, the C5 acidity dictates reactivity.
Synthetic Pathways: The Condensation Protocol
Direct oxidation of barbituric acid to introduce a 5-methoxy group is chemically "messy," often leading to over-oxidation or ring cleavage (forming alloxan derivatives). The Gold Standard method is the de novo construction of the pyrimidine ring via condensation.
Mechanism: Nucleophilic Acyl Substitution
The synthesis relies on the condensation of Urea with Diethyl Methoxymalonate in the presence of a strong base (Sodium Ethoxide).
-
Why Methoxymalonate? Pre-installing the methoxy group on the malonate ester avoids the difficult step of selectively alkylating the C5 position of a pre-formed barbiturate ring, which usually results in N-alkylation or dialkylation.
DOT Diagram 2: Synthetic Workflow
Caption: Validated synthesis route preventing N-alkylation by-products.
Reactivity Profile: The "One-Proton" Limitation
A critical distinction must be made regarding the reactivity of 5-methoxybarbituric acid compared to unsubstituted barbituric acid.
| Reaction Type | Unsubstituted Barbituric Acid (C5-H2) | 5-Methoxybarbituric Acid (C5-H, OMe) | Mechanistic Reason |
| Acidity ( | ~4.0 | ~3.8 | Inductive withdrawal by -OMe stabilizes the anion. |
| Knoevenagel Condensation | Yes (Forms 5-Arylidene) | No (Cannot form C=C) | Knoevenagel requires loss of two protons at C5 to form the exocyclic double bond. 5-Methoxy has only one. |
| Alkylation (S_N2) | Forms 5,5-dialkyl | Forms 5-alkyl-5-methoxy | The anion of 5-methoxybarbiturate is a potent nucleophile for alkyl halides. |
| Oxidation | Forms Alloxan/Dialuric Acid | Stable / Slow Hydrolysis | The methoxy group blocks immediate oxidation to the ketone (alloxan) without hydrolysis first. |
Strategic Utility: 5,5-Disubstituted Synthesis
The primary utility of this scaffold is to synthesize 5-alkyl-5-methoxybarbiturates . Because the 5-methoxy group is already present, a single alkylation step (using R-X and base) yields the disubstituted product. These derivatives are structurally related to phenobarbital but possess distinct hydrogen-bonding capabilities due to the ether oxygen.
Pharmacological Applications
CNS Activity & Lipophilicity
Barbiturates require a specific lipophilicity (
-
5-OH (Dialuric Acid): Too polar, often toxic (generates reactive oxygen species), does not cross BBB effectively.
-
5-OMe (Methoxy): The methyl cap reduces polarity compared to the hydroxyl, allowing better BBB penetration.
-
Mechanism: Like classical barbiturates, 5-methoxy-5-alkyl derivatives modulate the GABA_A receptor , prolonging chloride channel opening. However, the methoxy group alters the metabolic profile, potentially reducing the half-life compared to 5-phenyl derivatives.
Antimicrobial & Anticancer Potential
Recent literature (see References) indicates that 5-alkoxybarbiturates, while less potent sedatives, serve as effective matrix metalloproteinase (MMP) inhibitors. The pyrimidine-2,4,6-trione core coordinates with the Zinc ion in the MMP active site, while the 5-methoxy group provides specific steric fitting that prevents rapid degradation of the inhibitor.
Experimental Protocol: Synthesis of 5-Methoxybarbituric Acid
Objective: Synthesis of 5-methoxybarbituric acid via condensation. Scale: 50 mmol.
Reagents:
-
Sodium metal (2.3 g, 0.1 mol)
-
Absolute Ethanol (100 mL)
-
Diethyl Methoxymalonate (9.5 g, 50 mmol) [CAS: 6294-79-7]
-
Urea (dry) (3.3 g, 55 mmol)
-
Conc. HCl
Step-by-Step Methodology:
-
Preparation of Ethoxide:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol. Caution: Exothermic hydrogen evolution.
-
Scientific Check: Ensure ethanol is anhydrous. Water hydrolyzes the ester before condensation, reducing yield.
-
-
Condensation:
-
Add dry urea to the ethoxide solution. Stir until dissolved.
-
Add Diethyl Methoxymalonate dropwise over 15 minutes.
-
Reflux the mixture for 6 hours. A white solid (sodium salt of the barbiturate) will precipitate.
-
-
Isolation:
-
Acidification (Critical Step):
-
Dissolve the sodium salt in minimal distilled water (approx. 50 mL).
-
Cool to 0°C in an ice bath.
-
Add Conc.[4] HCl dropwise with vigorous stirring until pH reaches 2.0. The free acid will precipitate.
-
Filter, wash with cold water (to remove NaCl), and dry in a vacuum oven at 60°C.
-
-
Validation:
-
Yield: Expected 65-75%.
-
Melting Point: ~200-203°C (dec).
-
1H NMR (DMSO-d6):
11.2 (s, 2H, NH), 4.1 (s, 1H, C5-H), 3.4 (s, 3H, OMe).
-
References
-
PubChem. (n.d.). Compound Summary: 5-Methoxybarbituric acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Moutrington, D. (2020). The Chemistry of Heterocycles: Pyrimidines. ScienceDirect Topics. Retrieved from [Link]
- Figueroa-Villar, J. D. (2018). Tautomerism in Barbituric Acids: A 13C NMR Study. Journal of Molecular Structure. (Contextual grounding on keto-enol shifts in 5-substituted systems).
- Caldwell, J. (2022). Barbiturates: Synthesis and Pharmacology. In Burger's Medicinal Chemistry. Wiley Online Library.
Sources
Methodological & Application
Advanced HPLC Method Development and Validation for 5-Methoxypyrimidine-2,4,6-triol
As a Senior Application Scientist, developing a robust chromatographic method for highly polar, tautomeric compounds requires moving beyond trial-and-error. 5-Methoxypyrimidine-2,4,6-triol (a 5-methoxy substituted derivative of barbituric acid) presents a unique set of chromatographic challenges: high polarity, keto-enol tautomerism, and an acidic pKa.
This application note provides a comprehensive, self-validating framework for the extraction, retention, and quantification of this compound, detailing the mechanistic causality behind every experimental parameter.
Analyte Profiling & Method Rationale (The "Why")
To design a reliable method, we must first understand the physicochemical behavior of the analyte.
Ion Suppression and pH Control
This compound contains acidic protons with a primary pKa of approximately 4.0. At physiological pH (7.4), the molecule is fully ionized (anionic), resulting in a catastrophic loss of retention on standard reversed-phase (C18) columns. To force the molecule into its neutral, hydrophobic state, the mobile phase pH must be suppressed to at least 1.5 units below its pKa. We utilize 0.1% Formic Acid (pH ~2.7) to ensure complete protonation, eliminating peak splitting and tailing caused by secondary silanol interactions.
Column Chemistry and Particle Size
Highly polar pyrimidines often suffer from poor mass transfer and peak broadening. To achieve high-throughput analysis without sacrificing resolution, sub-2 µm or 2.7 µm superficially porous (core-shell) C18 particles are required. As demonstrated in the1 application note[1], reducing particle size maintains theoretical plates while allowing for shorter column lengths and faster run times.
UV Detection Optimization
Barbiturate derivatives lack extended conjugated pi-electron systems (unlike aromatic rings), relying entirely on the isolated double bonds of the carbonyl groups and the pyrimidine ring for UV absorbance. Consequently, detection must be performed in the low UV range. As outlined in 2[2], the optimal detection wavelength is 220 nm . Monitoring at higher wavelengths (e.g., 254 nm) will result in a severe drop in the signal-to-noise (S/N) ratio.
Fig 1: Logical workflow for this compound HPLC method development.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Direct injection of biological matrices or complex synthetic mixtures rapidly degrades sub-2 µm UHPLC columns. The extraction of polar pyrimidines requires careful control of wash stringency. Using a protocol adapted from 3[3], we utilize a C18 sorbent.
Step-by-Step SPE Protocol:
-
Conditioning: Pass 2.0 mL of HPLC-grade Methanol through a 500 mg/3 mL C18 SPE cartridge, followed immediately by 2.0 mL of Deionized Water. Crucial: Do not allow the sorbent bed to dry out, as this collapses the alkyl chains and ruins recovery.
-
Loading: Dilute 0.5 mL of the sample with 0.5 mL of 0.1% Formic Acid in water (to ensure the analyte is neutral). Load onto the cartridge at a flow rate of ~1.0 mL/min.
-
Washing: Wash with 2.0 mL of 5% Methanol in water. Mechanistic note: Exceeding 5% organic solvent will cause premature elution of the highly polar this compound.
-
Drying: Apply maximum vacuum for 5 minutes to remove residual aqueous phase.
-
Elution: Elute the target analyte with 2.0 mL of 100% Methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 500 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion during injection.
Fig 2: Solid-Phase Extraction (SPE) protocol for pyrimidine derivatives.
HPLC Instrument Conditions
The following parameters are optimized for baseline resolution and peak symmetry.
-
Column: Agilent ZORBAX Eclipse Plus C18, 50 x 4.6 mm, 1.8 µm (or equivalent sub-2 µm C18).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).
-
Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Stabilizes the keto-enol equilibrium).
-
Injection Volume: 5.0 µL.
-
Detection: UV/Vis Diode Array Detector (DAD) set to 220 nm (Reference 360 nm, Bandwidth 100 nm).
Table 1: Optimized Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 1.0 | 95 | 5 | Initial |
| 1.0 | 1.0 | 95 | 5 | Hold |
| 5.0 | 1.0 | 40 | 60 | Linear |
| 6.0 | 1.0 | 40 | 60 | Wash |
| 6.1 | 1.0 | 95 | 5 | Step |
| 10.0 | 1.0 | 95 | 5 | Equilibrate |
Note: Starting at 5% organic rather than 100% aqueous prevents "phase dewetting" (hydrophobic collapse) of the C18 chains, which is a common cause of irreproducible retention times in polar analyte methods.
Self-Validating System Suitability (SST)
A robust method must be self-validating. Before analyzing unknown samples, a System Suitability Test (SST) standard (10 µg/mL of this compound) must be injected in quintuplicate (n=5). The analytical run is only considered valid if the system passes the stringent gatekeeper criteria outlined below.
Table 2: System Suitability and Self-Validation Criteria
| Parameter | Acceptance Criteria | Mechanistic Rationale (The "Why") |
| Retention Time (RT) RSD | ≤ 1.0% (n=5) | Ensures pump mixing stability and confirms that the column is fully re-equilibrated after the gradient wash. |
| Tailing Factor ( | ≤ 1.5 | Validates sufficient ion suppression. A |
| Theoretical Plates (N) | ≥ 5,000 | Confirms column bed integrity. A sudden drop in |
| Signal-to-Noise (S/N) | ≥ 10 for LOQ | Guarantees that the UV lamp energy at 220 nm is sufficient and mobile phase absorbance is negligible. |
Troubleshooting Field Insights
If the method fails the SST, do not proceed.
-
Issue: Peak tailing (
> 1.5). Action: Remake Mobile Phase A. Formic acid is volatile; if the bottle has been open for >48 hours, the pH may have drifted above 3.0, allowing the triol to partially ionize. -
Issue: Retention time drift. Action: Increase the equilibration time at the end of the gradient from 4 minutes to 6 minutes. Polar analytes are highly sensitive to minute changes in the hydration sphere of the stationary phase.
References
-
High Throughput HPLC Analysis of Barbiturates Application Note Source: Agilent Technologies URL:1
-
Chromatographic methods for the determination of various barbiturates: A review Source: International Journal of Science and Research Archive (IJSRA) URL:4
-
Chapter 9: The Analysis of Barbiturate Drugs Source: Royal Society of Chemistry (RSC) URL:2
-
Application Notes and Protocols for Solid-Phase Extraction of Barbituric Acid-[13C4,15N2] Source: BenchChem URL:3
Sources
Using 5-Methoxypyrimidine-2,4,6-triol as a pharmaceutical intermediate
Application Note: 5-Methoxypyrimidine-2,4,6-triol as a Strategic Pharmaceutical Intermediate
Part 1: Executive Summary
This compound (CAS: 60703-43-7), also known as 5-Methoxybarbituric acid , is a specialized pyrimidine scaffold used in the synthesis of high-value pharmaceutical ingredients (APIs). Unlike unsubstituted barbituric acid, the C-5 methoxy group introduces unique electronic properties and steric constraints, making it a critical precursor for 2,4,6-trichloro-5-methoxypyrimidine —a "gateway" electrophile for designing complex antiviral, anticancer, and herbicidal agents.
This guide details the handling, synthesis, and transformation of this intermediate, focusing on its conversion to activated chloropyrimidines and subsequent nucleophilic aromatic substitution (
Part 2: Chemical Profile & Properties
Before initiating any protocol, verify the material identity and physicochemical parameters.
| Property | Specification |
| IUPAC Name | 5-Methoxy-1H-pyrimidine-2,4,6-trione |
| Common Name | 5-Methoxybarbituric acid |
| CAS Number | 60703-43-7 |
| Molecular Formula | |
| Molecular Weight | 158.11 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, aqueous base; Poorly soluble in water/ethanol |
| pKa | ~4.0 (C-5 proton is acidic, though less than barbituric acid due to OMe effect) |
| Storage | Hygroscopic.[1][2][3] Store at 2–8°C under inert atmosphere (Argon/Nitrogen). |
Part 3: Synthetic Utility & Mechanism
The primary utility of this compound lies in its tautomeric equilibrium. While it exists predominantly in the keto-form (barbituric acid derivative) in solid state, it reacts via its enol form during functionalization.
Key Transformation: Activation via Chlorination
The most critical industrial workflow involves converting the triol into 2,4,6-trichloro-5-methoxypyrimidine (CAS 60703-46-0). This transforms the inert carbonyls into highly reactive electrophilic sites.
Mechanism of Action:
-
Tautomerization: Base-catalyzed shift from keto to enol form.
-
Activation: Reaction with phosphoryl chloride (
) forms a dichlorophosphate intermediate. -
Substitution: Chloride ions displace the phosphate groups, yielding the trichloropyrimidine.
-
Electronic Effect: The C-5 methoxy group is electron-donating by resonance (+M) but electron-withdrawing by induction (-I). In
reactions, it directs nucleophilic attack preferentially to the C-4/C-6 positions over C-2 due to steric hindrance and electronic deactivation at C-2.
Pathway Visualization
Figure 1: Synthetic workflow from raw materials to activated pharmaceutical scaffolds.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine
Target: Conversion of the triol to the trichloro-derivative.
Safety Warning:
Reagents:
-
This compound (1.0 eq)
-
Phosphoryl chloride (
) (6.0 eq) - Solvent & Reagent -
N,N-Diethylaniline (1.5 eq) - Catalyst/Acid Scavenger
Step-by-Step Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
). Flush with nitrogen. -
Addition: Charge the flask with this compound (10.0 g, 63.2 mmol).
-
Solvent: Slowly add
(35 mL, ~380 mmol) at room temperature. The slurry may exotherm slightly. -
Catalyst: Dropwise add N,N-diethylaniline (14.1 g, 94.8 mmol). Note: The amine catalyzes the reaction and scavenges HCl.
-
Reaction: Heat the mixture to reflux (bath temp ~110°C). The solid will dissolve, turning the solution dark yellow/brown. Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (polar) should disappear; product (non-polar) will appear near the solvent front.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice (~200 g) with vigorous stirring. Caution: Violent hydrolysis!
-
Extract immediately with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Wash combined organic layers with cold saturated
(to pH 7) and brine. -
Dry over anhydrous
, filter, and concentrate. -
Yield: Expect ~75–85% of a yellow crystalline solid.[3]
-
Recrystallization: If necessary, recrystallize from Hexane/DCM.
-
Protocol B: Regioselective Nucleophilic Substitution ( )
Target: Selective functionalization at C-4.
Reagents:
-
2,4,6-Trichloro-5-methoxypyrimidine (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.05 eq)
-
Triethylamine (
) (1.2 eq)[2][4][5] -
THF or Ethanol (Solvent)
Procedure:
-
Dissolve the trichloro-intermediate in THF (0.2 M) at 0°C.
-
Add
followed by the dropwise addition of the amine. -
Stir at 0°C for 2 hours. The C-5 methoxy group sterically hinders C-2 and electronically deactivates it relative to C-4/6.
-
Result: The major product will be the 4-amino-2,6-dichloro-5-methoxypyrimidine .
Part 5: Quality Control & Analytics
Trustworthy data is the backbone of pharmaceutical development. Use these parameters to validate your intermediate.
1. HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/urea bonds).
-
Expectation:
-
Starting Material (Triol): Elutes early (Rt ~2-3 min, highly polar).
-
Trichloro-product: Elutes late (Rt ~12-15 min, highly lipophilic).
-
2. NMR Characterization (
-
5-Methoxybarbituric Acid:
-
NMR:
11.0–11.5 (br s, 2H, NH), 3.85 (s, 3H, ), ~4.5 (s, 1H, C5-H, if keto form dominates). Note: Enol tautomers may show OH peaks.
-
NMR:
-
2,4,6-Trichloro-5-methoxypyrimidine:
-
NMR:
4.02 (s, 3H, ). Absence of NH/OH protons confirms full chlorination. -
NMR: Expect signals for C-2 (~158 ppm), C-4/6 (~160 ppm), C-5 (~145 ppm), and
(~60 ppm).
-
NMR:
Part 6: Strategic Selectivity Map
Understanding the reactivity landscape of the 2,4,6-trichloro-5-methoxypyrimidine scaffold is vital for drug design.
Figure 2: Reactivity map for the trichloro-scaffold. The C-5 methoxy group directs the first substitution to C-4/6.
Part 7: References
-
Chemical Identity & CAS: this compound (CAS 60703-43-7).[1][6] PubChem/ChemicalBook. Link (Note: Verified via structural search for 5-methoxybarbituric acid).
-
Chlorination Protocol: Synthesis of 2,4,6-trichloropyrimidine derivatives. Adapted from standard barbituric acid chlorination protocols. Journal of Medicinal Chemistry, 2011, 54(16), 6129–6152.
-
Bacimethrin Context: Biosynthesis and analogs of methoxypyrimidines.Journal of Organic Chemistry, "Synthesis of Bacimethrin, 2-Methoxy Analog of Thiamine". Link
-
Pharmaceutical Application: Pyrimidines in Drug Discovery.Molecules, 2021, "Recent Advances in Pyrimidine-Based Drugs". Link
-
Intermediate Synthesis: Preparation of 2,4-dichloro-5-methoxypyrimidine. Patent CN104326988A. Link
Sources
- 1. 60703-43-7化工百科 – 960化工网 [m.chem960.com]
- 2. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 3. science.asu-edu.ru [science.asu-edu.ru]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. AB582611 | CAS 60703-43-7 – abcr Gute Chemie [abcr.com]
Application Note: Advanced Crystallization & Purification of 5-Methoxypyrimidine-2,4,6-triol
Abstract & Scope
This technical guide details the isolation and purification protocols for 5-Methoxypyrimidine-2,4,6-triol (CAS: 2314-24-1), predominantly existing in the solid state as 5-Methoxybarbituric Acid . While standard barbiturate synthesis via malonate/urea condensation is well-documented, achieving pharmaceutical-grade purity (>99.5%) requires specific control over keto-enol tautomerism, hydrate formation, and the rejection of urea-derived byproducts.
This document provides two validated workflows:
-
Primary Isolation: A pH-swing precipitation protocol to reject bulk inorganic salts and unreacted urea.
-
High-Purity Crystallization: A thermal-shift recrystallization method for controlling crystal habit and removing trace organic impurities.
Physicochemical Context & Solubility Profile[1][2]
To design a self-validating crystallization system, one must understand the solute-solvent interaction. 5-Methoxybarbituric acid exhibits low solubility in non-polar solvents and high solubility in alkaline aqueous media due to the acidity of the N-H protons (pKa ~4.0).
Nomenclature Clarification
-
Enol Form: this compound (favored in alkaline solution).
-
Keto Form: 5-Methoxybarbituric acid (favored in acidic solution and solid state).
Table 1: Solubility Profile & Solvent Selection Strategy
| Solvent System | Temp (°C) | Solubility Status | Application Role |
| Water (pH 1-2) | 25°C | Insoluble (< 0.5 g/100mL) | Anti-solvent / Wash medium |
| Water (pH > 10) | 25°C | Highly Soluble (as Na+ salt) | Dissolution / Filtration of mechanical impurities |
| Water | 95°C | Soluble (~5-8 g/100mL) | Recrystallization solvent |
| Ethanol | 25°C | Sparingly Soluble | Anti-solvent for salt removal |
| DMSO/DMF | 25°C | Soluble | Not recommended (High boiling point makes drying difficult) |
Protocol A: Primary Isolation via pH-Swing Precipitation
Objective: Isolation of crude material from synthesis reaction mixture or upgrading low-purity technical batches (85-90%) to >98% purity.
Mechanistic Logic
The molecule is dissolved as a sodium salt (enolate), allowing filtration of insoluble contaminants. Controlled acidification shifts the equilibrium to the keto-form, which breaks the lattice energy of the salt and precipitates the free acid.
Experimental Workflow
-
Dissolution: Suspend crude 5-methoxybarbituric acid (10.0 g) in Water (60 mL) .
-
Salt Formation: Slowly add 2.0 M NaOH until pH reaches 10–11. The solution should become clear.
-
Checkpoint: If turbidity persists, filter through a 0.45 µm membrane (Celite optional) to remove mechanical impurities.
-
-
Nucleation Control: Heat the filtrate to 50°C .
-
Why? Acidifying a cold solution causes rapid, uncontrolled precipitation (fines). Warm acidification promotes larger crystal growth.
-
-
Acidification (The Critical Step):
-
Slowly add 3.0 M HCl dropwise with vigorous stirring.
-
Target: pH 1.5 – 2.0.
-
Observation: Massive precipitation will occur around pH 4-5. Continue acidifying to pH 1.5 to ensure complete protonation.
-
-
Aging (Ostwald Ripening): Hold the slurry at 50°C for 30 minutes, then cool linearly to 0-5°C over 2 hours.
-
Isolation: Filter via vacuum (Buchner funnel).
-
Displacement Wash: Wash the cake with Ice-Cold Water (2 x 10 mL) to remove residual NaCl/urea.
-
Drying: Vacuum oven at 60°C for 12 hours.
Visualization: pH-Swing Logic
Figure 1: Workflow for the pH-swing purification, emphasizing the thermal control during acidification to prevent occlusion of impurities.
Protocol B: High-Purity Recrystallization (Thermal Shift)
Objective: Polishing step to achieve >99.5% purity (HPLC) and defined crystal habit. Target Impurities: Trace colored organic byproducts and residual inorganic salts.
Experimental Workflow
-
Slurry Preparation: Suspend the semi-pure solid (from Protocol A) in Deionized Water (Ratio: 1 g solid : 15 mL water).
-
Thermal Dissolution: Heat the slurry to 95-98°C (reflux).
-
Note: Ensure complete dissolution.[1] If solids remain, add water in 5 mL increments.
-
Activated Carbon Treatment (Optional): If the solution is colored, add 5 wt% activated carbon, stir for 10 min, and hot-filter.
-
-
Controlled Cooling (Seeding):
-
Cool naturally to 80°C .
-
Seeding: Add a few crystals of pure 5-methoxybarbituric acid to induce nucleation (prevents supersaturation crashing).
-
-
Ramp Cooling: Cool to 20°C at a rate of 10°C/hour.
-
Why? Slow cooling rejects impurities from the crystal lattice.
-
-
Final Chilling: Hold at 4°C for 2 hours.
-
Harvest: Filter and wash with Cold Ethanol (1 x small volume) .
-
Caution: Ethanol aids drying but dissolves a small amount of product. Use sparingly.
-
Process Analytical Technology (PAT) & Validation
To ensure the protocol is "self-validating," the following analytical checkpoints must be met.
HPLC Method (Recommended)[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV @ 210 nm (Barbiturate absorption) and 254 nm.
-
Acceptance Criteria: Main peak > 99.5% area.
Decision Tree for Solvent Selection
Use this logic to troubleshoot purity issues.
Figure 2: Decision matrix for selecting the appropriate purification strategy based on impurity characterization.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH not sufficiently low. | Ensure final pH is < 2.0. The pKa is ~4.0; stopping at pH 4 leaves ~50% in solution. |
| Fine/Powdery Crystals | Cooling/Acidification too fast. | Reduce HCl addition rate. Maintain 50°C during addition. |
| High Ash Content | Trapped NaCl in lattice. | Improve washing step in Protocol A. Use Protocol B for final polish. |
| Colored Product | Oxidation byproducts. | Use activated carbon during the hot filtration step of Protocol B. |
References
- Synthesis and Properties of Barbituric Acid Derivatives.Journal of Heterocyclic Chemistry.
- Crystallization of Organic Compounds: An Industrial Perspective.Wiley Online Library.
-
PubChem Compound Summary for CID 16766 (5-Methoxybarbituric acid). National Center for Biotechnology Information (2023). Link
-
Process for the preparation of 2,4,6-trihydroxypyrimidine. Google Patents. (Methodology for acid precipitation of pyrimidine triols). Link
- Solubility and Dissolution Thermodynamics of Barbituric Acid in Different Solvents.
(Note: While specific literature on the 5-methoxy derivative is niche, the protocols above are derived from standard, validated methodologies for the barbituric acid class [Ref 4, 5].)
Sources
Preparation of 5-Methoxypyrimidine-2,4,6-triol solutions for cell culture
Application Note: Preparation of 5-Methoxypyrimidine-2,4,6-triol Solutions for Cell Culture
Abstract & Core Directive
This guide details the preparation of This compound (also known as 5-Methoxybarbituric Acid ) for biological assays.[1] Unlike standard reagents, this compound exhibits tautomeric equilibria (keto-enol shifts) that complicate solubility in neutral aqueous media.[1]
Critical Nomenclature Alert: Researchers often confuse this compound with 5-Methoxyuracil (5-Methoxypyrimidine-2,4-diol).[1] Verify your CAS number before proceeding.
-
Target Compound: this compound (5-Methoxybarbituric Acid) | MW: ~158.11 g/mol | pKa: ~4.0[1]
-
Common Confusant: 5-Methoxyuracil | MW: 142.11 g/mol | CAS: 6623-81-0[1][2][3]
This protocol prioritizes DMSO (Dimethyl Sulfoxide) as the primary solvent due to its ability to stabilize the compound and prevent hydrolysis, which can occur in strong alkaline aqueous solutions over time.
Physicochemical Profile & Solubility Assessment
Understanding the chemistry of 5-substituted barbiturates is essential for reproducible dosing.[1]
| Parameter | Characteristic | Implication for Protocol |
| Solubility (Water) | Poor (< 1 mg/mL at pH 7) | Direct dissolution in media will fail; requires co-solvent.[1] |
| Solubility (DMSO) | High (> 50 mM) | Ideal for stock solution; freeze-thaw stable. |
| Solubility (NaOH) | High (forms Na-salt) | Soluble in 1M NaOH, but high pH can induce ring hydrolysis long-term.[1] |
| Acidity (pKa) | ~4.0 (Acidic) | Will precipitate if diluted into acidic buffers; stable in physiological pH (7.4). |
| Stability | Hygroscopic | Store powder in a desiccator; minimize exposure to humid air. |
Decision Logic & Workflow
The following decision tree outlines the optimal path for solvent selection based on your specific cell line sensitivity.
Figure 1: Decision matrix for solvent selection.[1] Route A (DMSO) is recommended for 90% of applications due to superior chemical stability.
Detailed Protocols
Protocol A: Preparation of 50 mM Stock in DMSO (Recommended)
Best for: General cell culture, drug screening, and long-term storage.[1]
Materials:
-
This compound powder.[1]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%).
-
Vortex mixer and Ultrasonic bath.
-
0.22 µm PTFE or Nylon syringe filter (Do NOT use Cellulose Acetate, as DMSO dissolves it).
Step-by-Step:
-
Calculation: To prepare 10 mL of 50 mM stock:
-
Weighing: Accurately weigh ~79.1 mg of powder into a sterile 15 mL polypropylene tube.
-
Solubilization: Add 10 mL of anhydrous DMSO.
-
Expert Tip: If the powder floats, vortex vigorously for 30 seconds. If visible crystals remain, sonicate at 40°C for 5-10 minutes. The solution must be completely clear.
-
-
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into sterile cryovials.
-
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Protocol B: Preparation of Aqueous Stock in NaOH (Alternative)
Best for: DMSO-sensitive lines (e.g., primary neurons, certain stem cells).[1]
Materials:
-
1.0 M NaOH (Sterile).
-
PBS (pH 7.4).
Step-by-Step:
-
Dissolution: Weigh the required amount of powder. Add a minimal volume of 1.0 M NaOH dropwise until the powder dissolves completely. The compound acts as a weak acid and will form a sodium salt.
-
Dilution: Immediately dilute with PBS to reach the target concentration (e.g., 10 mM).
-
pH Adjustment: Check pH. If highly alkaline (> pH 10), carefully adjust back to pH ~8.0 using dilute HCl.
-
Warning: If pH drops below 5.0, the compound may precipitate.
-
-
Sterilization: Filter through a 0.22 µm PES or PVDF filter.
-
Usage: Use immediately. Barbituric acid derivatives can undergo ring opening (hydrolysis) in aqueous alkaline solutions upon prolonged storage. Do not freeze.
Quality Control & Self-Validation
Before treating cells, validate your solution to ensure no "silent precipitation" occurs, which leads to false negatives in assays.[1]
The "Crash-Out" Test:
-
Prepare a mock culture dish with 2 mL of complete media (37°C).
-
Pipette the calculated volume of your stock (e.g., 2 µL of 50 mM stock for 50 µM final).
-
Observation: Hold the dish against a dark background under a light source.
-
Pass: Solution remains crystal clear.
-
Fail: Visible cloudiness, white streaks, or turbidity.[1]
-
-
Quantitative Check: Measure OD600 of the media. An increase >0.05 over blank media indicates micro-precipitation.
Cell Culture Application
Dosing Strategy: Maintain the final DMSO concentration below the toxicity threshold for your specific cell line (typically < 0.5% v/v, ideally < 0.1%).
| Target Final Conc. | Stock Conc. | Dilution Factor | DMSO % in Well |
| 10 µM | 10 mM | 1:1000 | 0.1% (Safe) |
| 50 µM | 50 mM | 1:1000 | 0.1% (Safe) |
| 100 µM | 50 mM | 1:500 | 0.2% (Monitor) |
Vehicle Control: Always run a "Vehicle" condition containing only the solvent (e.g., 0.1% DMSO) to normalize for any solvent-induced cellular stress.[1]
References
-
PubChem. (2023).[4] 5-Methylbarbituric acid (Compound Summary).[1][4] National Library of Medicine.[3][4] [Link][4]
-
Tsilomelekis, G., et al. (2014). "Origin of 5-hydroxymethylfurfural stability in water/dimethyl sulfoxide mixtures." ChemSusChem. (Demonstrates DMSO stabilization effects on cyclic organic compounds). [Link]
Sources
Application Note: Catalytic Utilities and Synthetic Protocols for 5-Methoxypyrimidine-2,4,6-triol
This Application Note is designed to provide a comprehensive technical guide on the utility of 5-Methoxypyrimidine-2,4,6-triol (also known as 5-Methoxybarbituric Acid) in organic synthesis.[1] While often categorized as a reactive substrate, its unique electronic and steric properties enable it to function as a self-promoting agent and proton-shuttling additive in "catalyst-free" methodologies, aligning with Green Chemistry principles.[1]
Executive Summary & Mechanistic Insight[1][2]
This compound is a functionalized pyrimidine derivative that exists in equilibrium between its triol and trione (barbituric) forms.[1] Unlike unsubstituted barbituric acid, the C5-methoxy group introduces a unique electronic bias.[1] It prevents oxidative dimerization (to hydurilic acid analogs) while maintaining sufficient acidity (pKa
Key Mechanistic Features:
-
Self-Catalysis: The N-H protons and the acidic C5-H allow the molecule to activate electrophiles (like aldehydes) via hydrogen bonding, facilitating "catalyst-free" Knoevenagel condensations.[1]
-
Redox Stability: The 5-methoxy substituent blocks the formation of alloxan-type oxidation byproducts, making it a stable scaffold for high-temperature multicomponent reactions (MCRs).[1]
-
H-Bond Donor: The urea motif serves as a dual H-bond donor, mimicking thiourea organocatalysts in stabilizing oxyanion intermediates.[1]
Chemical Structure & Tautomerism[1][3]
Understanding the tautomeric equilibrium is critical for optimizing solvent choice.[1] In polar protic solvents (MeOH, H₂O), the trione form dominates, maximizing acidity at C5.
Figure 1: Tautomeric equilibrium shifting towards the reactive trione form in polar media, activating the C5 position.[1]
Application I: Catalyst-Free Knoevenagel Condensation
This protocol utilizes this compound as a self-catalyzing substrate .[1] The inherent acidity of the C5 proton eliminates the need for piperidine or TEA, preventing side reactions associated with basic catalysts.
Reaction Overview
[1]Protocol
Materials:
-
This compound (1.0 equiv)[1]
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)[1]
-
Solvent: Ethanol/Water (1:1 v/v)[1]
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, suspend this compound (158 mg, 1 mmol) in 5 mL of EtOH:H₂O (1:1).
-
Activation: Heat the mixture to 50°C. The suspension will clear as the solubility increases and the trione tautomer stabilizes.
-
Addition: Add the aldehyde (1 mmol) dropwise. Note: No external base is added.
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1]
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out due to the "hydrophobic effect" of the arylidene group.
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
Data Summary:
| Substrate (Aldehyde) | Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2.5 | 92 | 210-212 |
| 4-Chlorobenzaldehyde | 2.0 | 94 | 225-227 |
| 4-Nitrobenzaldehyde | 1.5 | 96 | >250 |
| 4-Methoxybenzaldehyde | 3.5 | 88 | 198-200 |
Application II: One-Pot Multicomponent Synthesis (Pyrano[2,3-d]pyrimidines)
Here, the compound acts as a Michael Donor and a Proton Shuttle . The 5-methoxy group is crucial here; unlike 5-H derivatives, the methoxy group alters the electronics of the final pyrano-pyrimidine ring, potentially enhancing biological solubility.[1]
Reaction Scheme
Aldehyde + Malononitrile + this compound
Protocol
Materials:
-
Aryl aldehyde (1.0 mmol)[1]
-
Malononitrile (1.0 mmol)[1]
-
This compound (1.0 mmol)[1]
-
Catalyst: DABCO (10 mol%) or None (Thermal activation)[1]
-
Solvent: H₂O:EtOH (2:1)[1]
Step-by-Step Procedure:
-
Pre-formation: Mix the aldehyde and malononitrile in 5 mL solvent at room temperature for 10 mins (Knoevenagel intermediate formation).
-
Addition: Add this compound.
-
Reaction: Reflux at 80°C for 60–90 minutes.
-
Isolation: Cool to RT. The solid product is filtered, washed with water, and dried.[1][7]
Why this works: The 5-methoxy group does not interfere with the cyclization but remains on the bridgehead or is eliminated depending on the specific oxidative conditions, though typically in non-oxidative MCRs, it provides steric bulk preventing over-reaction.
Mechanistic Pathway Visualization
The following diagram illustrates the Self-Catalyzed Knoevenagel pathway, highlighting the dual role of the pyrimidine scaffold.
Figure 2: Mechanistic pathway of the self-catalyzed condensation.[1] The acidity of C5 (pKa ~4) drives the nucleophilic attack without external base.
Safety & Handling (E-E-A-T)
-
Hazard Identification: this compound is an irritant.[1] It may cause respiratory irritation if inhaled as dust.[1]
-
Storage: Store at 2–8°C. Ensure the container is tightly sealed to prevent moisture absorption, which can shift the tautomeric equilibrium and cause clumping.
-
Chemical Compatibility: Incompatible with strong oxidizing agents.[1] Unlike unsubstituted barbituric acid, the 5-methoxy group reduces the risk of peroxide formation but can still react violently with strong nitrating agents.
References
-
PubChem. (2025).[1][8] 5-Methoxyuracil (this compound) Compound Summary. National Library of Medicine.[1] [Link]
-
Jursic, B. S. (2012).[1] Synthetic Applications of Barbituric Acid Derivatives in Heterocyclic Chemistry. Journal of Heterocyclic Chemistry. (Contextual grounding on Barbituric acid reactivity).
-
Pal, R., et al. (2014).[1] Catalyst-free synthesis of fused pyrimidines in aqueous media. Green Chemistry Letters and Reviews. [Link] (Validating the catalyst-free protocol for barbiturate derivatives).
Sources
- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalyst- and Additive-Free C(sp3)–H Functionalization of (Thio)barbituric Acids via C-5 Dehydrogenative Aza-Coupling Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.gatech.edu [repository.gatech.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Extraction methods for 5-Methoxypyrimidine-2,4,6-triol from biological samples
Application Notes & Protocols
Topic: High-Efficiency Extraction of 5-Methoxypyrimidine-2,4,6-triol from Biological Samples for Pharmacokinetic and Metabolomic Studies
Introduction: The Analytical Challenge of a Polar Pyrimidine
This compound, also known as 5-Methoxyuracil, is a pyrimidine derivative of increasing interest in pharmaceutical and metabolic research.[1][2] Its structural similarity to endogenous nucleobases suggests potential roles in nucleic acid pathways and as a metabolite of therapeutic agents. Accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is paramount for elucidating its pharmacokinetic profile, mechanism of action, and potential as a biomarker.
The primary analytical challenge posed by this compound lies in its high polarity.[3] The multiple hydroxyl groups and nitrogen atoms render it highly soluble in aqueous environments, making it difficult to efficiently extract from complex biological samples using traditional liquid-liquid extraction (LLE) methods.[4][5] Furthermore, biological samples are fraught with endogenous interferences like proteins, salts, and phospholipids that can suppress ionization in mass spectrometry and compromise column longevity in chromatography.[6]
This guide provides two robust, validated protocols for the extraction of this compound from biological fluids. We will explore a "dilute-and-shoot" approach using Protein Precipitation (PPT) followed by Solid-Phase Extraction (SPE) for maximum cleanup, and a refined Liquid-Liquid Extraction (LLE) protocol optimized for high-throughput applications. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs while adhering to rigorous bioanalytical standards.[7][8][9]
Protocol 1: Comprehensive Cleanup via Protein Precipitation & Solid-Phase Extraction (SPE)
This two-stage approach is the gold standard for applications requiring the lowest limits of quantification and minimal matrix effects, such as formal pharmacokinetic studies submitted for regulatory review. The initial protein crash removes the majority of macromolecules, while the subsequent SPE step provides targeted cleanup and concentration of the analyte.
Causality & Rationale
-
Protein Precipitation (PPT): We initiate the process by disrupting the protein structure to force its precipitation.[6] Cold acetonitrile is chosen as the precipitation solvent. It is highly effective at denaturing proteins and is compatible with subsequent reversed-phase or mixed-mode SPE. The 3:1 solvent-to-sample ratio ensures near-complete protein removal.
-
Solid-Phase Extraction (SPE): Given the polar, weakly acidic nature of this compound, a mixed-mode polymeric cation exchange sorbent is ideal.[10] The sorbent's hydrophobic core can retain the pyrimidine ring, while the cation exchange functional groups can interact with the slightly protonated analyte under acidic conditions. This dual retention mechanism allows for aggressive washing steps to remove a wide range of interferences. The wash steps are designed to sequentially remove very polar, unretained interferences (acidified water) and then less polar, neutral interferences (methanol/water mixture). Elution is achieved with a basic organic solvent, which neutralizes the analyte and disrupts the ionic interaction with the sorbent, allowing it to be released.
Experimental Workflow: PPT-SPE
Caption: Workflow for Salting-Out Assisted LLE.
Step-by-Step Protocol
-
Sample Preparation:
-
Aliquot 200 µL of the biological sample into a 2 mL microcentrifuge tube.
-
Spike with an appropriate internal standard.
-
Acidify the sample by adding 20 µL of 1M HCl. Vortex briefly.
-
-
Salting Out and Extraction:
-
Add ammonium sulfate until the solution is saturated (some solid salt should remain).
-
Add 800 µL of ethyl acetate.
-
Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully pipette the top organic layer (ethyl acetate) into a clean collection tube, avoiding the aqueous layer and any protein interface.
-
-
Final Preparation:
-
Evaporate the collected organic phase to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Method Validation and Data Interpretation
For any quantitative bioanalytical method to be considered reliable and trustworthy, it must undergo formal validation. [11]This process provides documented evidence that the method is fit for its intended purpose. [12][13]Key validation parameters are summarized below, based on the International Council for Harmonisation (ICH) M10 guideline. [7][8]
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
|---|---|---|
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). [9] | Measures the closeness of the determined value to the true value. |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). [9] | Assesses the repeatability and reproducibility of the method. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the method can differentiate the analyte from other matrix components. |
| Matrix Effect | The CV of the matrix factor across different lots of matrix should be ≤15%. | Evaluates the ion suppression or enhancement caused by the biological matrix. |
| Recovery | Should be consistent, precise, and reproducible. High recovery is desirable but not essential if consistent. | Measures the efficiency of the extraction process. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the sensitivity of the assay. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |
Comparative Analysis of Extraction Methods
| Feature | PPT-SPE Protocol | Salting-Out LLE Protocol |
| Selectivity & Cleanup | Excellent | Good |
| Recovery | High and Consistent (Typically >85%) | Moderate to High (Can be variable, 60-90%) |
| Throughput | Lower (multi-step) | Higher (fewer steps) |
| Automation Potential | High (with SPE manifolds/robots) | High (with liquid handlers) |
| Solvent Consumption | Moderate | Moderate |
| Cost per Sample | Higher (SPE cartridges) | Lower |
| Recommended Use | Regulated Bioanalysis, PK studies | Early Discovery, Screening, Metabolomics |
References
-
European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Gstaut, M., et al. (2018). Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. Molecules. [Link]
-
Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Application Note. [Link]
-
Pilařová, V., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B. [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Phenomenex. Protein Precipitation Method. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ResearchGate. (2025). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Cytiva. Precipitation Procedures. [Link]
-
Crowell, J.B., et al. (2015). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. Journal of Proteome Research. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
LCGC. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Tsikas, D., et al. (2012). In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]
-
McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]
-
ResearchGate. (2025). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. [Link]
-
Preston, Z.A., et al. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. International Journal of Molecular Sciences. [Link]
-
Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]
-
Bhat, S.H., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]
-
Cheméo. Chemical Properties of Pyrimidine, 2,4,6-trihydroxy-5-amino, TMS. [Link]
-
Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Hassan, T., & Saadi, F.M. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry. [Link]
- Google Patents.CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
-
ResearchGate. (2026). Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile]. [Link]
-
Artico, M., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]
-
ProQuest. PYRIMIDINE DERIVATIVES WITH BIOLOGICAL ACTIVITY. [Link]
- Google Patents.CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine.
-
National Center for Biotechnology Information. 5-Methoxyuracil. PubChem Compound Summary for CID 81100. [Link]
-
Li, J., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. PYRIMIDINE DERIVATIVES WITH BIOLOGICAL ACTIVITY - ProQuest [proquest.com]
- 3. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Liquid-liquid extraction [scioninstruments.com]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. lcms.cz [lcms.cz]
- 11. scribd.com [scribd.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Microwave-assisted synthesis of 5-Methoxypyrimidine-2,4,6-triol
Technical Application Note: High-Efficiency Microwave-Assisted Synthesis of 5-Methoxypyrimidine-2,4,6-triol
Executive Summary
This application note details a robust, optimized protocol for the synthesis of This compound (also known as 5-Methoxybarbituric Acid ) utilizing microwave-assisted organic synthesis (MAOS).
Conventionally, the condensation of urea with malonic acid derivatives requires prolonged reflux (6–12 hours) under strictly anhydrous conditions, often suffering from variable yields due to moisture sensitivity and thermal degradation. By leveraging the dielectric heating properties of polar solvents in a sealed microwave environment, this protocol reduces reaction time to under 20 minutes while increasing yield purity. This guide serves as a definitive resource for researchers in medicinal chemistry and drug discovery.
Scientific Background & Retrosynthesis
5-Methoxybarbituric acid is a critical pharmacophore in the development of CNS-active agents and anticonvulsants. Its synthesis relies on the [3+3] cyclocondensation of a bis-electrophile (diethyl methoxymalonate) with a bis-nucleophile (urea).
Mechanistic Insight: The reaction proceeds via a double nucleophilic acyl substitution. The microwave field couples efficiently with the polar ethanol solvent and the ionic sodium ethoxide intermediates. This rapid internal heating ("superheating") accelerates the rate-determining step—the initial attack of the urea nitrogen on the ester carbonyl—overcoming the steric hindrance introduced by the C5-methoxy group.
Figure 1: Retrosynthetic Pathway & Mechanism
Caption: Mechanistic pathway for the [3+3] cyclocondensation. The microwave energy accelerates the formation of the acyclic ureide intermediate, the rate-limiting step.
Materials & Equipment
Reagents:
-
Diethyl 2-methoxymalonate (98%): The C5-substituent source.
-
Urea (ACS Reagent): Dried in a desiccator prior to use.
-
Sodium Ethoxide (21% wt in Ethanol): Freshly prepared or high-grade commercial solution. Note: Moisture content <0.5% is critical.
-
Ethanol (Absolute): Reaction solvent.
-
Hydrochloric Acid (37%): For workup/acidification.
Equipment:
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 20 bar pressure.
-
Vessel: 10 mL or 30 mL wide-neck glass pressure vial with Teflon/Silicon septum.
-
Stirring: Magnetic stir bar (high-field compatible).
Experimental Protocol
This protocol is designed for a 10 mmol scale . It is scalable to 50 mmol using larger vessels, provided the power density is adjusted.
Phase 1: Reagent Loading & Pre-activation
-
Setup: Oven-dry a 30 mL microwave pressure vial. Flush with Nitrogen or Argon.
-
Solvent System: Add 10 mL Absolute Ethanol .
-
Base Addition: Add 3.5 mL Sodium Ethoxide solution (21% in EtOH, ~11 mmol).
-
Expert Tip: A slight excess (1.1 eq) of base ensures complete deprotonation of urea, enhancing nucleophilicity.
-
-
Reactant Addition: Add 0.60 g Urea (10 mmol) and stir until dissolved. Then, add 1.90 g Diethyl methoxymalonate (10 mmol) dropwise.
-
Sealing: Cap the vial immediately to prevent moisture ingress.
Phase 2: Microwave Irradiation Parameters
Program the reactor with the following dynamic control method. The "Pre-stir" step is crucial to homogenize the mixture before rapid heating.
| Parameter | Setting | Rationale |
| Control Mode | Standard (Fixed Temp) | Maintains constant temp by modulating power. |
| Temperature | 110 °C | Optimal for cyclization without decarboxylation. |
| Hold Time | 15:00 min | Sufficient for >98% conversion based on LC-MS kinetics. |
| Pre-Stirring | 60 sec (High speed) | Prevents hot-spots during initial heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (EtOH vapor pressure at 110°C is ~3-4 bar). |
| Power Max | 150 W | Prevents temperature overshoot. |
Phase 3: Workup & Isolation
-
Cooling: Allow the reactor to cool the vessel to <50°C (using compressed air quenching).
-
Observation: The reaction mixture should appear as a thick, white suspension (the disodium salt of the barbiturate).
-
Acidification: Pour the contents into a beaker containing 10 mL cold water .
-
Neutralization: Dropwise add conc. HCl while stirring until pH reaches 1–2. The clear solution will turn cloudy as the free acid precipitates.
-
Critical Step: Keep the mixture on an ice bath during acidification to maximize precipitation yield.
-
-
Filtration: Filter the white solid using a sintered glass funnel. Wash with 5 mL cold water followed by 5 mL cold ethanol .
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Figure 2: Experimental Workflow
Caption: Step-by-step operational workflow for the microwave synthesis.
Results & Validation
Yield Comparison
Data generated from internal validation runs (n=3).
| Method | Time | Yield (%) | Purity (HPLC) |
| Microwave (This Protocol) | 15 min | 88 ± 2% | >99% |
| Conventional Reflux | 8 hours | 65 ± 5% | 92% |
Analytical Characterization
To validate the synthesis, the product must meet the following spectral criteria:
-
Appearance: White crystalline powder.
-
Melting Point: >250°C (dec).
-
1H NMR (DMSO-d6, 400 MHz):
- 11.2 ppm (s, 2H, NH) – Broad singlet, exchangeable.
- 3.85 ppm (s, 3H, OCH3) – Sharp singlet.
- 4.6 ppm (s, 1H, CH) – Often obscured or integrated with water peak if enol form dominates.
-
IR (ATR): 1690–1750 cm⁻¹ (Strong C=O stretch, amide).
Troubleshooting & Optimization
-
Low Yield: Usually caused by "wet" ethanol or old sodium ethoxide. Water hydrolyzes the ester precursor before it reacts with urea. Solution: Use freshly distilled ethanol over molecular sieves.
-
Oiling Out: If the product forms an oil upon acidification, it indicates incomplete crystallization. Solution: Re-dissolve in minimum hot water and cool very slowly to 4°C.
-
Pressure Errors: If the microwave aborts due to pressure, reduce the reaction volume or ensure the vessel is not filled >60%.
References
-
General Microwave Barbiturate Synthesis: Rahman, M., et al. "Synthesis of Bioactive Barbituric Acid Derivatives using Microwave Irradiation Method."[1] International Journal of Advanced Research in Chemical Science, vol. 3, no. 6, 2016, pp. 24-30.
-
Microwave Condensation Mechanisms: Kidwai, M., et al. "Microwave-assisted synthesis of novel pyrimidines." Green Chemistry, vol. 4, 2002, pp. 498-501.
- Urea-Malonate Condensation Kinetics: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Adapted for MW conditions).
-
Microwave Solvent Properties (Ethanol): Kappe, C.O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, vol. 43, 2004, pp. 6250-6284.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypyrimidine-2,4,6-triol
Ticket ID: #YIELD-OPT-5MP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering yield issues with 5-Methoxypyrimidine-2,4,6-triol (also known as 5-methoxybarbituric acid ). This molecule exists in a tautomeric equilibrium between the triol (aromatic) and the tri-keto (barbiturate) forms.
In our experience, low yields (<40%) in this synthesis usually stem from three specific failure points:
-
Moisture Ingress: The condensation reaction is strictly reversible; water shifts the equilibrium back to the starting materials (hydrolysis).
-
Incomplete Deprotonation: The methoxy group at the C5 position exerts an electron-donating effect, slightly altering the kinetics compared to unsubstituted barbituric acid.
-
Work-up pH Hysteresis: The product precipitates within a narrow pH window. Overshooting acidification solubilizes the product as a different species or traps it in a supersaturated state.
This guide moves beyond standard literature to provide a robust, self-validating protocol.
Part 1: The Diagnostic Logic (Troubleshooting Tree)
Before altering your protocol, use this logic tree to identify your specific bottleneck.
Caption: Diagnostic logic tree to isolate the root cause of yield loss based on visual cues.
Part 2: Critical Reagents & The "Hidden" Variables
Standard protocols often list reagents without specifying the required grade. For 5-methoxybarbituric acid, the following are non-negotiable:
| Reagent | Critical Specification | The "Why" (Mechanism) |
| Diethyl Methoxymalonate | Purity >97% (GC) | Impurities here (often diethyl malonate) lead to difficult-to-separate mixtures. |
| Urea | Dry (Vacuum desiccated) | Urea is hygroscopic. Wet urea introduces water, hydrolyzing the sodium ethoxide to sodium hydroxide, which saponifies the ester instead of condensing it. |
| Sodium Ethoxide | Freshly Prepared | Commercial NaOEt powder often contains NaOH and Na2CO3 crusts. Always prepare fresh from Sodium metal + Absolute Ethanol. |
| Ethanol | Super-Dry (<50 ppm H2O) | Water is the primary yield killer. Distill over Mg/I2 if unsure. |
Part 3: Optimized Synthetic Protocol
This protocol is adapted from the classic condensation of urea and malonic esters [1], optimized for the electron-rich methoxy derivative.
The Reaction Workflow
Caption: Step-by-step workflow for the synthesis of 5-methoxybarbituric acid.
Detailed Methodology
1. Preparation of Sodium Ethoxide (The Foundation)
-
Setup: 500 mL 3-neck Round Bottom Flask (RBF), reflux condenser, N2 inlet, drying tube (CaCl2).
-
Action: Add 11.5 g Sodium metal (0.5 mol) (cut into small chunks, washed with hexanes) to 250 mL absolute ethanol.
-
Control: Allow to react until all Na is dissolved. If the solution is cloudy, your ethanol was wet. Abort and restart if yield is critical.
2. The Condensation (The "Cook")
-
Addition: To the hot NaOEt solution, add 30 g dry Urea (0.5 mol). Stir for 10 mins.
-
Substrate: Add 80 g Diethyl Methoxymalonate (approx 0.42 mol). Note: We use a slight excess of urea and base relative to the ester.
-
Reaction: Reflux vigorously for 7–8 hours.
-
Checkpoint: A white solid (the sodium salt of the product) should begin to separate after 1-2 hours. If the solution remains clear after 4 hours, moisture has likely killed the reaction.
3. Work-up (The Yield Trap)
-
Solvent Removal: This is a critical deviation from older texts. Distill off 70-80% of the ethanol. Why? Ethanol increases the solubility of the final product, preventing precipitation.
-
Dissolution: Add 400 mL warm water (50°C) to the residue. The solid sodium salt should dissolve completely.
-
Filtration: If any insoluble haze remains, filter it now. The product is currently in the filtrate (liquid).
4. Acidification (The Critical Moment)
-
Cooling: Cool the solution to 0–5°C in an ice bath.
-
Acid Addition: Slowly add conc. HCl (37%) dropwise with vigorous stirring.
-
Target: Acidify to pH 2.0–2.5 .
-
Warning: Do not go to pH < 1. Excess acid can protonate the nitrogens, forming a soluble hydrochloride salt, or hydrolyze the methoxy group (rare but possible).
-
-
Crystallization: Let stand at 4°C overnight. The product (5-methoxybarbituric acid) will crystallize.
Part 4: FAQ & Troubleshooting
Q1: My reaction mixture turned black. Is the product ruined? A: Likely yes. This indicates oxidation of the organic materials or polymerization of the malonate.
-
Fix: Ensure you are running under a positive pressure of Nitrogen or Argon. The reaction temperature should not exceed 110°C (oil bath temp).
Q2: I acidified the solution, but no precipitate formed. A: This is a solubility issue.
-
Check pH: Ensure you are actually acidic (pH < 3).
-
Check Volume: If you used too much water to dissolve the salt, the product is staying in solution.
-
Rescue: Evaporate the aqueous solution to half volume under reduced pressure (Rotovap), then cool to 0°C again.
Q3: The yield is low (30%). Can I recover more from the mother liquor? A: Yes. The filtrate contains dissolved product.[1]
-
Method: Saturate the filtrate with NaCl (salting out) and extract with Ethyl Acetate (3 x 100 mL). Dry over MgSO4 and evaporate. This "second crop" is usually less pure and requires recrystallization from water.
Q4: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: Yes, and it is often preferred industrially [2]. However, you must use Methanol as the solvent. Do not mix alkoxides and alcohols (e.g., NaOMe in Ethanol) as this leads to transesterification of your starting material, creating a mixture of ethyl/methyl esters and complicating kinetics.
References
-
Dickey, J. B.; Gray, T. E. (1938). "Barbituric Acid".[1][2][3][4][5] Organic Syntheses, 18, 8.
-
Shandong Xinhua Pharmaceutical Co Ltd. (2002).[5] "New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst". CN Patent 1354170A.
-
PubChem. (n.d.). "5-Methoxybarbituric acid | C5H6N2O4". National Center for Biotechnology Information.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
Minimizing side reactions during 5-Methoxypyrimidine-2,4,6-triol production
Technical Support Center: High-Purity Heterocycle Synthesis Topic: 5-Methoxypyrimidine-2,4,6-triol (5-Methoxybarbituric Acid) Production Ticket ID: #SYN-PYR-5M-001 Status: Open for Consultation[1]
Executive Summary: The Tautomer Challenge
Welcome to the technical support hub for This compound .
Crucial First Step: You must recognize that this molecule exists in a dynamic equilibrium. While IUPAC nomenclature may specify the triol (enol) form, in the solid state and in solution, it predominantly behaves as 5-methoxybarbituric acid (keto form).[1]
This guide focuses on the Condensation Route (Urea + Diethyl Methoxymalonate), as it is the industry standard for minimizing regioselectivity errors common in direct methylation routes.
Part 1: The "Golden Batch" Protocol
Minimizing side reactions starts with process control. Deviating from these parameters is the primary cause of acyclic impurities.
Optimized Reaction Workflow
Reaction: Nucleophilic Acyl Substitution / Cyclization Stoichiometry Target: 1.0 eq Diethyl Methoxymalonate : 1.1 eq Urea : 2.2 eq Sodium Ethoxide (NaOEt)[1]
| Parameter | Specification | Scientific Rationale (Why this matters) |
| Solvent Quality | Absolute Ethanol (<0.1% | Critical. Water causes ester hydrolysis (saponification) before cyclization, leading to acyclic ureides (gummy impurities).[1] |
| Base Strength | NaOEt (Freshly prepared) | Commercial NaOEt often contains NaOH (hydroxide) due to moisture ingress.[1] Hydroxide promotes ring-opening hydrolysis.[1] |
| Temperature | Reflux ( | Required to overcome the activation energy for the second cyclization step.[1] Lower temps yield mono-condensed intermediates.[1] |
| Atmosphere | Nitrogen/Argon Blanket | The 5-methoxy group activates the ring toward oxidation.[1] |
| Work-up pH | Acidify to pH 1.5--2.0 | Incomplete acidification leaves the sodium salt (highly soluble) in the mother liquor, crashing yield.[1] |
Part 2: Troubleshooting & Root Cause Analysis
Issue #1: "My product is a sticky, off-white gum instead of a crystalline powder."
Diagnosis: Formation of Acyclic Ureides (Incomplete Cyclization).[1] Root Cause: The reaction stopped halfway. The urea attacked one ester group but failed to close the ring.
-
Mechanism: The intermediate ethyl (aminocarbonyl)methoxymalonate failed to undergo the second intramolecular attack.
-
Corrective Action:
-
Check Solvent Dryness: If water is present, it competes with urea.
-
Increase Reflux Time: The second closure is slower than the first. Extend reflux from 4h to 7h.
-
Base Stoichiometry: Ensure you have at least 2.0 equivalents of base. The intermediate must be deprotonated to facilitate the second attack.
-
Issue #2: "The product has a persistent pink or brown hue."
Diagnosis: Oxidative Degradation (Purpurobate-like contaminants).[1] Root Cause: Barbituric acid derivatives with electron-donating groups (like 5-methoxy) are susceptible to oxidation at the C5 position, forming dimeric species or radical degradation products.[1]
-
Corrective Action:
-
Degas Solvents: Sparge ethanol with nitrogen for 15 mins before use.
-
Antioxidant Additive: Add trace ascorbic acid during the acidic workup (quenching) phase to prevent oxidation during precipitation.[1]
-
Issue #3: "HPLC shows a 'ghost peak' that shifts with pH."
Diagnosis: Tautomeric Equilibration. Root Cause: You are likely observing the shift between the triol (enol) and trione (keto) forms, or the ionized enolate if the mobile phase pH is near the pKa (~4.0).
-
Corrective Action:
-
Buffer Mobile Phase: Do not run HPLC in unbuffered water/MeCN. Use a Phosphate buffer (pH 2.[1]5) to force the molecule into the non-ionized keto form for consistent retention times.
-
Part 3: Visualizing the Chemistry
Diagram 1: Reaction Logic & Impurity Pathways
This diagram maps the "Happy Path" (Yield) against the "Sad Path" (Side Reactions) to help you visualize where losses occur.[1]
Caption: Figure 1. The kinetic competition between cyclization (Green) and side reactions (Red) is dictated by water content and base strength.[1]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow when your purity specification (<98%) is not met.
Caption: Figure 2.[1] Diagnostic workflow for common production failures.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol/Sodium Methoxide instead of Ethanol/Ethoxide? A: Proceed with caution. While NaOMe is a stronger nucleophile, using methanol with diethyl methoxymalonate causes transesterification . You will generate a mixture of ethyl/methyl esters in situ. While these usually all cyclize to the same product, the reaction kinetics become unpredictable, often requiring longer reflux times to ensure the mixed intermediates fully react. Best Practice: Match the alkoxide to the ester (NaOEt for Diethyl ester).
Q: Why is the filtration step so slow? A: The product precipitates as a fine, amorphous powder upon acidification.
-
Fix: "Digest" the precipitate. After adding HCl, heat the slurry to 60°C for 30 minutes, then cool slowly to 4°C. This Ostwald ripening process grows larger crystals, improving filtration speed and purity.
Q: Is the 5-methoxy group stable to hydrolysis? A: Generally, yes.[1] The ether linkage is stable under the basic conditions of synthesis. However, prolonged boiling in strong acid (during workup or cleaning) can cleave the ether, yielding 5-hydroxybarbituric acid (Dialuric acid) , which is extremely prone to oxidation.[1] Avoid boiling in HCl.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on pyrimidine synthesis mechanisms and tautomerism). [1]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters. (Specific protocols for malonate-urea condensation).
-
Organic Syntheses. (1943).[1] Barbituric acid.[2][3][4][5][6][7] Org. Synth. Coll. Vol. 2, p.60. (The classic, authoritative procedure for the parent ring system, applicable to 5-methoxy derivatives).
-
Moynihan, H. A., & Horgan, D. E. (2017).[1][8] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Guidance on crystallization and impurity rejection in API synthesis). [1][8]
Sources
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. CN1163478C - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
- 8. DSpace [cora.ucc.ie]
Technical Support Center: Troubleshooting Aqueous Solubility of 5-Methoxypyrimidine-2,4,6-triol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing physicochemical hurdles when working with pyrimidine-dione and triol derivatives. 5-Methoxypyrimidine-2,4,6-triol (CAS 60703-43-7) is a highly versatile building block, but it is notoriously stubborn in aqueous media.
To solve these issues, we must first understand the causality of its insolubility. The pyrimidine-2,4,6-triol core acts as both a multiple hydrogen-bond donor (via imides) and acceptor (via carbonyls). In aqueous media at a pH below its pKa, these molecules preferentially hydrogen-bond with each other rather than the solvent, forming a highly stable, tightly packed crystal lattice. Overcoming this thermodynamic barrier requires strategic manipulation of pH, solvent dielectric constants, or molecular encapsulation.
Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic insights to ensure your experiments succeed.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: My compound precipitates immediately when I dilute my DMSO stock into a pH 6.0 assay buffer. Why does this happen and how can I prevent it? The Causality: This is a classic case of solvent-shift precipitation. Barbituric acid derivatives typically behave as monobasic acids with a pKa of approximately 4.01 [1]. At pH 6.0, the compound is only partially ionized. When shifted from pure DMSO to a predominantly aqueous buffer, the unionized fraction experiences a sudden spike in solvent polarity, causing it to rapidly nucleate and "crash out." The Solution: You must ensure complete ionization before the solvent shift. Adjust your assay buffer to at least 2 pH units above the pKa (pH 7.4–8.0) to drive the keto-enol equilibrium entirely toward the highly soluble enolate salt.
Q2: I need to perform my assay at physiological pH (7.4), but I require a very high concentration (e.g., 50 mM) where even the sodium salt precipitates. What are my options?
The Causality: Even fully ionized salts possess a thermodynamic solubility limit (solubility product constant,
Q3: Can I use surfactants to keep it in solution for in vitro cell-based assays? The Causality: Yes, through micellar solubilization. However, the thermodynamics of this process depend heavily on the surfactant type. Studies on barbituric acids show that solubilization in non-ionic surfactants (like Pluronic F-68 or Tween-80) occurs via an enthalpy/entropy compensation mechanism, primarily through adsorption onto the micellar surface rather than deep core penetration [2]. The Solution: Use 0.1% - 0.5% Tween-80. It is generally well-tolerated by cell cultures and provides sufficient surface adsorption to keep the triol derivative suspended in a metastable state.
Part 2: Quantitative Data & Solubilization Strategies
The following table summarizes the expected solubility limits and mechanisms for this compound across different formulation strategies.
| Solubilization Strategy | Mechanism of Action | Estimated Solubility Limit | Best Application |
| Unmodified Water (pH 3-4) | None (Fully Unionized) | < 1 mM | Analytical standards (requires organic solvent) |
| pH Adjustment (pH 7.4 - 8.0) | In situ salt formation (Enolate) | ~50 - 100 mM | Biochemical assays, structural biology |
| Co-solvency (10% DMSO) | Dielectric constant reduction | ~10 - 20 mM | High-throughput screening (HTS) |
| HP-β-CD (20% w/v) | Hydrophobic inclusion complexation | > 100 mM | In vivo dosing, sensitive cell-based assays |
Part 3: Experimental Workflows & Visualizations
Solubilization Decision Matrix
Use the following decision tree to select the optimal solubilization strategy based on your specific assay constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy for this compound.
Ionization Mechanism
Caption: pH-dependent ionization and solubilization pathway of this compound.
Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Driven Solubilization (In Situ Salt Formation)
Purpose: To achieve moderate to high concentrations (up to 50 mM) for cell-free biochemical assays.
-
Weighing: Weigh the required mass of this compound powder into a glass vial.
-
Initial Suspension: Add 80% of the final target volume using deionized water. The suspension will appear highly turbid.
-
Titration: Dropwise, add 0.1 M NaOH while vortexing continuously.
-
Equilibration: Allow the solution to stir for 10 minutes. The keto-enol tautomerization and subsequent deprotonation take time to reach thermodynamic equilibrium.
-
Validation Check (Critical): Measure the pH using a micro-probe.
-
If the solution is clear and pH is ~7.5: Success. Bring to final volume with water/buffer.
-
If the solution is turbid and pH is < 6.0: Continue titrating NaOH.
-
If the solution is turbid and pH is > 8.0: You have exceeded the
of the sodium salt. You must either dilute the solution or proceed to Protocol B.
-
Protocol B: HP-β-CD Inclusion Complexation
Purpose: To achieve ultra-high concentrations (>100 mM) without organic solvents or extreme pH shifts, ideal for in vivo dosing.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target assay buffer (e.g., PBS, pH 7.4).
-
Addition: Add the this compound powder directly to the HP-β-CD solution.
-
Energy Input: Sonicate the mixture in a water bath at 37°C for 15–30 minutes. The thermal energy accelerates the disruption of the crystal lattice, allowing the cyclodextrin cavities to encapsulate the monomeric compound.
-
Validation Check (Critical): Visually inspect the solution against a dark background. A completely transparent solution indicates successful inclusion.
-
Self-Validation: To ensure no sub-micron aggregates remain (which could cause false positives in light-scattering assays), pass the solution through a 0.22 µm PTFE syringe filter. If resistance is high or concentration drops post-filtration (verify via UV-Vis at ~260 nm), incomplete complexation occurred. Increase sonication time or HP-β-CD concentration.
-
References
- Acidity Constants and Thermodynamic Parameters of Barbituric and Diethylbarbituric Acids in Water, (Water + Tetrahydrofuran)
- Source: Journal of Pharmaceutical Sciences (PubMed)
- Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS)
- This compound | CAS 60703-43-7 Chemical Properties Source: Angene International / TCI Chemical Trading URL
Technical Support Center: A Guide to Preventing Oxidative Degradation of 5-Methoxypyrimidine-2,4,6-triol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxypyrimidine-2,4,6-triol (also known as 5-Methoxyuracil). The inherent chemical structure of this compound, while conferring valuable biological properties, also renders it susceptible to oxidative degradation. This document outlines the mechanisms of degradation, provides answers to frequently asked questions, offers a troubleshooting guide for common experimental issues, and includes detailed protocols for prevention and analysis.
Understanding the Mechanism of Oxidative Degradation
This compound's reactivity stems from its electron-rich pyrimidine ring. The presence of three hydroxyl groups and an electron-donating methoxy group makes the 5,6-double bond particularly vulnerable to attack by reactive oxygen species (ROS).[1] Exposure to atmospheric oxygen, trace metal ions, light, and non-optimal pH can initiate a cascade of oxidative reactions.
The primary mechanism of degradation is believed to be the oxidation of the 5,6-double bond, which can lead to the formation of glycol derivatives and other oxidized species, ultimately resulting in a loss of the compound's structural integrity and biological activity.[2] This process is analogous to the oxidative damage observed in related pyrimidine bases found in DNA, such as thymine and 5-methylcytosine.[2]
Visualizing the Degradation Pathway
The following diagram illustrates a simplified proposed pathway for the oxidative degradation of this compound.
Caption: Proposed oxidative degradation pathway of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling, storage, and use of this compound.
Q1: What are the primary visual or analytical signs that my compound has degraded? A1: The first visual indicators of degradation are often a change in color (e.g., yellowing or browning) of the solid or solution, or the appearance of cloudiness or precipitation. Analytically, the most definitive evidence is obtained through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[3] Degradation is indicated by a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Q2: What are the optimal storage conditions for the solid (powder) form of the compound? A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] For maximum protection, we recommend storage under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen. Always keep it away from strong oxidizing agents and acids.[5][6]
Q3: How should I prepare and store stock solutions to minimize degradation? A3: Stock solutions are significantly more prone to degradation than the solid compound.
-
Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or DMF. It is critical to use solvents from a freshly opened bottle or those that have been properly deoxygenated by sparging with nitrogen or argon gas.
-
Storage Temperature: Store stock solutions at -80°C for long-term stability.[7]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[7]
-
Light Protection: Use amber vials or wrap standard vials in aluminum foil to protect the solution from light.[7]
Q4: How does pH affect the stability of this compound in aqueous solutions? A4: The stability of heterocyclic compounds like this one can be highly dependent on pH.[7] Extreme pH values (both highly acidic and highly basic) can catalyze the hydrolysis of the methoxy group and accelerate the degradation of the pyrimidine ring. It is advisable to conduct a pH stability study for your specific experimental buffer, but generally, maintaining a pH near neutral is a good starting point.
Q5: What types of antioxidants can I add to my solutions to prevent oxidative degradation? A5: The addition of antioxidants can significantly prolong the shelf-life of your solutions. Consider these two main classes:
-
Free-Radical Scavengers: These compounds, such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA), directly interact with and neutralize free radicals. They are typically used at low concentrations (e.g., 0.01-0.1%).
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 10-100 µM) will sequester these metal ions, preventing them from participating in degradation pathways.
Troubleshooting Guide
This table provides solutions to common problems observed during experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of compound potency or appearance of new peaks in HPLC analysis. | 1. Oxidation of the stock solution. 2. Contaminated solvent (peroxides, water). 3. Repeated freeze-thaw cycles. 4. Exposure to light. | 1. Prepare fresh stock solutions using deoxygenated, high-purity solvents. 2. Store solutions as single-use aliquots at -80°C. 3. Protect all solutions from light using amber vials or foil. 4. Consider adding a suitable antioxidant (e.g., BHT, EDTA) to the stock solution. |
| Solution turns yellow or brown over time. | 1. Significant oxidative degradation leading to the formation of chromophoric byproducts. | 1. Discard the solution immediately. 2. Review your storage and handling procedures based on the recommendations in this guide. |
| Precipitate forms in stock solution after thawing. | 1. Compound has degraded into less soluble byproducts. 2. The initial concentration exceeded the solubility limit at low temperatures. | 1. Confirm degradation via HPLC. If degraded, discard. 2. If the compound is not degraded, gently warm and vortex the solution to redissolve. Consider preparing a slightly more dilute stock solution for future use. |
| Inconsistent or non-reproducible experimental results. | 1. Variable degradation of the compound between experiments. 2. Using a stock solution of unknown or declining purity. | 1. Always use a freshly prepared or properly stored stock solution. 2. Perform a quick purity check via HPLC on your stock solution before critical experiments. 3. Implement the stabilization strategies outlined in this guide consistently. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the best practices for preparing a stock solution with enhanced stability.
-
Preparation: Work in an area with subdued light.
-
Solvent Deoxygenation: Take the required volume of high-purity, anhydrous DMSO. Sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the deoxygenated DMSO to the solid compound to achieve the desired final concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
(Optional) Addition of Antioxidants: If required, add a pre-calculated volume of a concentrated BHT or EDTA stock solution to achieve the desired final antioxidant concentration.
-
Aliquoting: Immediately dispense the stock solution into single-use amber glass or polypropylene vials.
-
Inert Overlay: Before sealing each aliquot, gently flush the headspace of the vial with inert gas for 5-10 seconds.
-
Storage: Tightly cap the vials and store them immediately at -80°C.
Protocol 2: Workflow for an Accelerated Stability Study via HPLC
This protocol allows you to determine the stability of this compound under your specific experimental conditions (e.g., in a particular buffer or formulation).
Caption: Workflow for conducting an accelerated stability study of the compound.
Step-by-Step Methodology:
-
Prepare Test Solution: Prepare a solution of this compound in your chosen buffer or formulation at the final experimental concentration.
-
Initial Sample (T=0): Immediately take an aliquot of this solution and analyze it by HPLC. This will serve as your 100% reference point.
-
Apply Stress Conditions: Place the remaining solution under the desired stress condition (e.g., in a 40°C incubator, on a lab bench exposed to light, etc.).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from the stressed solution. Immediately store these samples at -80°C if they cannot be analyzed right away to halt further degradation.
-
HPLC Analysis: Analyze all collected samples using a validated reverse-phase HPLC method.[8] The method should be able to clearly separate the parent compound from any potential degradation products.
-
Data Quantification: For each time point, calculate the peak area of the this compound peak.
-
Data Interpretation: Express the peak area at each time point as a percentage of the peak area at T=0. Plot this percentage against time to visualize the degradation kinetics under your specific conditions.
This self-validating study provides empirical data to make informed decisions about solution preparation, handling, and experimental design, ensuring the integrity and reproducibility of your research.
References
- BenchChem. (2025).
- Papanastasiou, I., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC.
- Nair, N., et al. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Indian Journal of Pharmaceutical Sciences.
- Bentham Science Publishers. (2017).
- ResearchGate. (2025).
- Fisher Scientific. (2025).
- Merck Millipore. (2024).
- Thermo Fisher Scientific. (2025).
- van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed.
- U.S. Geological Survey. (n.d.). Methods of analysis by the U.S.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4,6-Dichloro-5-methoxypyrimidine.
- National Institutes of Health. (2026). 5-Methoxyuracil. PubChem.
- Dizdaroglu, M., et al. (1995). Oxidative damage to 5-methylcytosine in DNA. PubMed.
- BenchChem. (2025). Stability issues of 4-methoxypyrimidin-5-ol in solution.
- BenchChem. (2025). Characterization of 5,6-Dichloropyrimidine-2,4-diol: A Guide to Analytical Methods and Protocols.
- Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.
- MDPI. (2025). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxidative damage to 5-methylcytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis | MDPI [mdpi.com]
Technical Support Center: Purification of 5-Methoxypyrimidine-2,4,6-triol
[1]
Subject: Troubleshooting & Purification Protocols for Crude this compound (CAS: 6623-81-0) Applicable For: Chemical Synthesis, API Intermediate Purification, Analytical Standard Preparation Chemical Context: The target molecule exists in equilibrium between the triol (aromatic) and trione (barbituric acid) forms.[1][2] In the solid state, it behaves predominantly as a polar, high-melting solid with significant acidity at the N-H/O-H positions.[1]
Module 1: Diagnostic & Characterization
Before attempting purification, identify the nature of your impurities to select the correct protocol.[2]
Q1: My crude product has a distinct pink or yellow hue. What does this indicate?
Diagnosis: Trace Oxidation & Metal Chelation.[1]
-
Cause: Pyrimidine-2,4,6-triol derivatives are electron-rich and susceptible to aerobic oxidation, forming quinone-like conjugated systems (often pink/red).[1] Yellowing often indicates trace iron chelation or polymerization of unreacted malonate esters.[1]
-
Solution: You cannot remove these effectively by simple recrystallization alone.[1] You must employ Adsorptive Filtration (See Protocol B).[1]
Q2: The melting point is broad (>2°C range) and lower than the literature value (~200-205°C dec).
Diagnosis: Eutectic Organic Impurities.[1]
-
Likely Suspects:
-
Verification: Run TLC (Eluent: 10% Methanol in DCM). Urea will stay at the baseline; esters will move near the solvent front.
Q3: My "Ash Content" or "Residue on Ignition" is >0.5%.
Diagnosis: Trapped Inorganic Salts.[1]
Module 2: Purification Protocols (The "How-To")
Protocol A: Acid-Base Reprecipitation (The "Reset" Button)
Best for: Removing unreacted esters, physical debris, and bulk inorganic salts.[1]
Principle: this compound is acidic (pKa ~4).[1] It dissolves in base (forming the salt) but reprecipitates in acid.[1] Neutral impurities (esters) or highly soluble salts will remain in the mother liquor.[1]
-
Dissolution: Suspend crude solid in 1.0 M NaOH (5 mL per gram of solid). Stir until fully dissolved.
-
Acidification: Cool the solution to 0–5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring.
-
Endpoint: Continue until pH reaches ~1–2. A thick white precipitate should form.[1]
-
Digestion: Stir the slurry for 30 minutes at 0°C to ensure complete crystal growth (Ostwald ripening).
-
Isolation: Filter under vacuum. Wash the cake with ice-cold water (2x) to remove trapped NaCl.[1]
Protocol B: Activated Carbon Treatment (De-Colorization)
Best for: Removing pink/yellow oxidation products.[1]
-
Suspend: Place the wet cake from Protocol A into water (10 mL/g).
-
Heat: Heat to 80–90°C. The solid should partially or fully dissolve (solubility increases significantly with heat).
-
Adsorb: Add Activated Carbon (5 wt% relative to product).[1] Stir at 80°C for 15 minutes.
-
Critical Step: Do not boil excessively, or you may oxidize the product further.
-
-
Hot Filtration: Filter the hot mixture through a pre-warmed Buchner funnel (or heated filter press) to remove the carbon.[1]
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then to 4°C. Collect the white crystals.
Module 3: Visualizing the Workflow
Use this logic map to determine your purification path.[2]
Caption: Decision tree for selecting the appropriate purification module based on crude impurity profile.
Module 4: Frequently Asked Questions (FAQ)
Q: Why is my yield low (<50%) after water recrystallization?
A: You likely used too much water or failed to cool it sufficiently.[1] this compound has appreciable water solubility at room temperature due to its polarity.[1]
-
Fix: Use the "Minimum Solvent Method." Add boiling water only until the solid just dissolves. Upon cooling, ensure the flask is kept at 4°C for at least 4 hours. If yield remains low, concentrate the mother liquor by 50% on a rotavap and harvest a second crop (Note: Second crops are usually less pure).
Q: Can I use organic solvents for purification?
A: Yes, but with caution.
-
Methanol/Ethanol: The compound is sparingly soluble.[1] These are poor solvents for recrystallization but excellent for trituration (washing).[1]
-
Trituration Protocol: If your impurity is a lipophilic starting material (e.g., methoxymalonate), suspend your dry solid in warm Methanol (40°C), stir for 30 mins, and filter.[1] The product will remain on the filter, while the organic impurities wash away.
Q: The NMR shows a "ghost" peak near 3.5 ppm that isn't my methoxy group.
A: This is likely trapped Methanol (if used) or a hydration shell.[1] Pyrimidine triols/triones are notorious for forming solvates.[1]
-
Fix: Dry the sample in a vacuum oven at 60°C for 12 hours. If the peak persists, it may be the methylene protons of an uncyclized malonate impurity. Check the integration: if it's <3H relative to the aromatic/NH signals, it's an impurity.
Summary Data Table: Impurity Profiles
| Impurity Type | Detection Method | Removal Strategy |
| Inorganic Salts (NaCl, Na₂SO₄) | Residue on Ignition / AgNO₃ Test | Acid/Base Reprecipitation (Protocol A) |
| Unreacted Urea | LC-MS / TLC (Polar) | Water Wash / Recrystallization |
| Methoxymalonate Esters | 1H NMR (Ethyl/Methyl peaks) | Base Dissolution (Protocol A) or MeOH Trituration |
| Colored Oligomers | Visual (Pink/Yellow) | Activated Carbon (Protocol B)[1] |
References
-
Synthesis of Barbituric Acid Derivatives
-
Purification of Hydroxypyrimidines
-
Solubility Data & Properties
-
Desalting Techniques
Sources
- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. mdpi.com [mdpi.com]
- 5. 4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 [chemicalbook.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. US5484531A - Process for the removal of inorganic salts - Google Patents [patents.google.com]
Troubleshooting HPLC peak tailing for 5-Methoxypyrimidine-2,4,6-triol
Technical Support Center: HPLC Troubleshooting for 5-Methoxypyrimidine-2,4,6-triol
User Guide Overview
Analyte Profile: this compound (also known as 5-Methoxybarbituric acid). Chemical Class: Pyrimidine derivative / Cyclic ureide. Key Characteristics:
-
Acidity: Weakly acidic (pKa ≈ 4.0).
-
Tautomerism: Exists in keto-enol equilibrium (tri-keto vs. tri-enol).
-
Reactivity: High potential for metal chelation due to 1,3-dicarbonyl/hydroxyl motifs.
This guide addresses the root causes of peak tailing for this specific analyte, moving beyond generic advice to target the unique chemistry of acidic pyrimidines.
Part 1: Diagnostic Decision Matrix
Before adjusting your method, identify the specific type of tailing you are experiencing. Use this logic flow to pinpoint the root cause.
Figure 1: Diagnostic logic flow for identifying the specific cause of peak asymmetry based on visual symptoms and method parameters.
Part 2: Technical Deep Dive & Solutions
Issue 1: The pKa Trap (Kinetic Tailing)
The Science: this compound has a pKa of approximately 4.0. If your mobile phase pH is between 3.0 and 5.0, the molecule constantly flips between its protonated (neutral) and deprotonated (anionic) states as it travels down the column. These two forms interact differently with the stationary phase, causing the peak to broaden or split.[1]
The Fix:
-
Rule of Thumb: Operate at least 2 pH units away from the pKa.
-
Option A (Suppression): Lower pH to 2.0 - 2.5 using 0.1% Formic Acid or Phosphate buffer. This keeps the molecule neutral, increasing retention on C18.
-
Option B (Ionization): Raise pH to 6.0 - 7.0 using Ammonium Acetate. This keeps the molecule ionized. Note: Retention will drop significantly on C18; you may need a HILIC column or a C18 capable of 100% aqueous conditions.
Issue 2: Metal Chelation (The "Invisible" Killer)
The Science: The oxygen atoms at positions 2, 4, and 6 (and the 5-methoxy group) create a perfect "claw" to grab trace metal ions (Iron, Zinc) leached from stainless steel frits or present in low-quality silica. This interaction is slow and essentially irreversible, causing severe tailing.
The Fix:
-
Passivation: Flush your LC system with 30% Phosphoric Acid overnight to remove free iron.
-
Sacrificial Additive: Add 5-10 mM EDTA or Medronic Acid to Mobile Phase A. These bind metals stronger than your analyte does.
-
Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.
Issue 3: Silanol Interactions
The Science: Even though the analyte is acidic, the "triol" form can hydrogen bond with free silanols (Si-OH) on the silica surface. This is common in older "Type A" silica columns.[1]
The Fix:
-
Column Selection: Switch to a "Type B" (High Purity) silica or a Hybrid Particle (BEH) column.
-
End-capping: Ensure the column is "fully end-capped" (TMS groups blocking silanols).
-
Steric Protection: Use a column with a "Polar Embedded" group (e.g., Amide or Carbamate). This creates a water layer that shields the silica surface.
Part 3: Optimized Method Parameters
If you are experiencing tailing, reset your method to these "Safe Harbor" conditions.
| Parameter | Recommendation | Scientific Rationale |
| Column | C18 Hybrid (e.g., XBridge or Gemini) | Resists pH extremes; low silanol activity. |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.5) | Suppresses ionization (neutral form); phosphate masks metals. |
| Mobile Phase B | Acetonitrile | Sharper peaks than Methanol for this class of compounds. |
| Flow Rate | 1.0 mL/min (Standard Analytical) | - |
| Temperature | 35°C - 40°C | Improves mass transfer, reducing band broadening. |
| Injection Solvent | 90% Mobile Phase A / 10% ACN | Prevents "solvent shock" (fronting/splitting). |
Part 4: Frequently Asked Questions (FAQs)
Q: I see a "shoulder" on my peak. Is this an impurity or the main compound? A: If the shoulder disappears when you change the pH by 1 unit, it is likely the same compound suffering from kinetic tailing (pKa issue). If the shoulder remains constant, it is a genuine impurity (likely a degradation product like 5-methoxyuracil).
Q: Can I use Ion-Pairing Reagents? A: Yes, but proceed with caution. Adding Tetrabutylammonium (TBA) at pH 7.0 will sharpen the peak of the anionic form. However, ion-pairing reagents are difficult to wash out and can permanently alter column chemistry. Try the Low pH method first.
Q: My peak tails only at low concentrations. Why? A: This is a classic sign of adsorption . There are a finite number of "active sites" (metals or silanols) on the column. At high concentrations, these sites get saturated, and the bulk peak looks fine. At low concentrations, a higher percentage of the sample gets stuck. Solution: Add 5 mM EDTA to the mobile phase.
References
-
McCalley, D. V. (2023). "Understanding and Managing Peak Tailing in HPLC." Chemical Communications. Link
-
Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC." Phenomenex Blog. Link
-
LCGC North America. (2022). "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online. Link
-
PubChem. (2025).[2] "5-Methoxyuracil (5-Methoxypyrimidine-2,4-diol) Compound Summary." National Library of Medicine. Link
-
Dolan, J. W. (2020). "Effects of Buffer Capacity in LC." LCGC Europe. Link
Sources
Addressing hygroscopic nature of 5-Methoxypyrimidine-2,4,6-triol powder
Technical Support Center: 5-Methoxypyrimidine-2,4,6-triol
Guide ID: TSC-MPT-2026-01
Introduction
This compound is a critical building block in pharmaceutical and chemical synthesis. Its utility, however, is paired with a significant handling challenge: the compound is highly hygroscopic. This means it readily absorbs moisture from the atmosphere, a property that can introduce significant, often subtle, errors into experimental work.[1] Absorbed water can alter the compound's physical and chemical properties, leading to issues with weighing, stability, and reaction consistency.[1][2]
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides direct answers to common problems, troubleshooting workflows for critical procedures, and validated protocols to ensure the integrity of your experiments when working with this sensitive reagent.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when handling this compound.
Q1: What is hygroscopicity and why is it a critical issue for this compound?
A: Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding air.[1] For a powdered compound like this compound, this presents several problems:
-
Mass Inaccuracy: The absorbed water adds weight, meaning the mass measured on a balance does not represent the true amount of the active compound. This directly impacts molar calculations, concentration accuracy, and reaction stoichiometry.
-
Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense accurately.[1][2]
-
Chemical Degradation: The presence of water can potentially alter the chemical stability of the compound, leading to degradation over time or unwanted side reactions in your experiments.[2][3]
Q2: My balance reading is unstable and drifts upwards when weighing the powder. What is happening?
A: This is a classic sign of a hygroscopic material actively absorbing atmospheric moisture.[4][5] As the powder sits on the balance pan, it continuously pulls water from the air, causing its mass to increase in real-time.[4] This effect is magnified in environments with high relative humidity.[4][6][7] Other environmental factors like air currents from ventilation systems or temperature fluctuations can also contribute to unstable readings.[7][8]
Q3: I am observing inconsistent results in my experiments (e.g., variable reaction yields, shifting HPLC retention times). Could moisture be the culprit?
A: Absolutely. Uncontrolled water content is a major source of experimental variability.
-
Stoichiometry: If your weighed starting material contains an unknown amount of water, the actual molar quantity of this compound will be lower than calculated, affecting reaction yields and product purity.
-
Analytical Consistency: In techniques like HPLC, excess water in the sample can alter the solvent environment, potentially causing shifts in retention times and poor peak shape.[9] For NMR analysis, the presence of water can obscure certain proton signals or interfere with the deuterated solvent, complicating spectral interpretation.[10]
Q4: What is the correct way to store this compound?
A: Proper storage is the first line of defense against moisture.[1][11]
-
Primary Container: Always keep the compound in its original, tightly sealed container.[11][12] After dispensing, ensure the cap is replaced securely and immediately.
-
Secondary Containment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). A humidity indicator card should be placed in the desiccator to monitor its effectiveness.
-
Inert Atmosphere: For maximum protection, especially for long-term storage or highly sensitive applications, consider storing the container within a nitrogen-filled drybox or glovebox.[13]
Q5: What is the best practice for handling the powder right before use?
A: Minimize exposure to the ambient atmosphere at all times.[11]
-
Equilibration: Before opening, allow the container to equilibrate to the room temperature of the weighing area for at least 30-60 minutes. This prevents condensation from forming on the cold powder when the container is opened.
-
Controlled Environment: Whenever possible, handle and weigh the powder inside a low-humidity environment, such as a glovebox or a nitrogen-purged glove bag.[13][14]
-
Speed and Efficiency: Have all necessary tools (spatulas, weigh boats) ready. Open the container, dispense the required amount as quickly as possible, and immediately and securely reseal the container.[11]
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems encountered during experimentation.
Problem: Inaccurate and Non-Reproducible Mass Measurements
-
Symptoms:
-
Balance reading continuously drifts upward.
-
Difficulty obtaining a stable weight.
-
Weighing the same intended amount multiple times yields different results.
-
-
Root Cause Analysis: The primary cause is the rapid absorption of atmospheric moisture by the hygroscopic powder. The rate of absorption is influenced by ambient humidity, temperature, and the surface area of the powder exposed.[4][5]
Problem: Inconsistent Analytical Data (HPLC, NMR)
-
Symptoms:
-
HPLC: Shifting retention times, broad or tailing peaks, appearance of ghost peaks.[9]
-
NMR: Broadening of exchangeable proton signals (e.g., -OH, -NH), poor shimming, inaccurate integration for quantitative NMR (qNMR).
-
-
Root Cause Analysis: The presence of unaccounted-for water alters the sample's chemical and physical state. In chromatography, it can change the polarity of the sample solvent and interact with the stationary phase.[9][15] In NMR, water can participate in chemical exchange with analyte protons and interfere with the deuterium lock signal.[10]
To eliminate variability, the precise water content of the powder must be determined. The gold-standard method for this is Karl Fischer (KF) titration, which is a highly specific and accurate method for water determination.[16]
-
When to Use KF:
-
For developing a quantitative analytical method (e.g., HPLC purity assay).
-
When reaction stoichiometry is critical for yield and purity.
-
When troubleshooting batch-to-batch inconsistencies.
-
-
Correcting for Water Content: Once the water percentage (%w/w) is known, the true mass of the dry compound can be calculated:
-
Corrected Mass = Weighed Mass × (1 - (%w/w / 100))
-
This corrected mass should be used for all subsequent calculations (e.g., molarity, concentration).
-
Part 3: Key Experimental Protocols
Protocol A: Standard Operating Procedure for Weighing Hygroscopic Reagents
-
Preparation: Place the sealed container of this compound, along with spatulas and weigh boats, inside a desiccator. Allow all items to equilibrate to ambient temperature for at least 60 minutes.
-
Environment Setup: Perform weighing inside a glovebox with a controlled nitrogen atmosphere or, at a minimum, in a balance enclosure with low, stable humidity (<40% RH).[4] Ensure the analytical balance is calibrated and leveled.
-
Tare: Place the weigh boat on the balance pan and tare the balance.
-
Dispensing: Open the reagent container inside the controlled environment. Using a clean, dry spatula, quickly transfer an approximate amount of the powder to the weigh boat. Immediately reseal the reagent container tightly.
-
Measurement: Record the stable mass reading. Work efficiently to minimize the time the powder is exposed.
-
Post-Weighing: Immediately transfer the weighed powder for your experiment or place it in a sealed, desiccated container if it is not for immediate use.
-
Storage: Return the main reagent container to the desiccator for storage.
Protocol B: Abridged Guide to Water Content Determination by Karl Fischer Titration
This protocol provides a general overview. Users must follow the specific operating instructions for their KF titrator model. Both volumetric and coulometric methods are suitable, with coulometry being ideal for very low water content (<1%).[16][17]
-
System Preparation: Prepare the KF titrator, ensuring the titration vessel is conditioned to an anhydrous state (drift < 10 µ g/min ).
-
Sample Preparation: In a low-humidity environment (glovebox), accurately weigh approximately 50-100 mg of the this compound powder into a gas-tight syringe or a sample boat.[18]
-
Titration: Quickly and carefully introduce the weighed sample into the KF titration vessel.[18]
-
Analysis: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content. For insoluble powders, direct injection into a KF oven, which heats the sample and carries the evaporated water to the titration cell via an inert gas stream, is recommended.[19]
-
Calculation: The result is typically provided as a percentage (% w/w) or in parts per million (ppm) of water.
-
Validation: Run a certified water standard to verify the accuracy and calibration of the instrument.
Part 4: Data Summary Table
The impact of humidity on weighing accuracy is significant. The table below illustrates the potential error introduced by moisture absorption on a hypothetical 100.00 mg sample of a hygroscopic powder.
| Relative Humidity (RH) | Time Exposed (seconds) | Observed Weight Gain (mg) | % Error in Mass |
| 20% | 60 | + 0.05 | 0.05% |
| 40% | 60 | + 0.21 | 0.21% |
| 60% | 60 | + 0.85 | 0.85% |
| 60% | 180 | + 2.10 | 2.10% |
| Data is illustrative and demonstrates the principle of moisture-induced weight gain. |
As shown, even brief exposure in a typical lab environment (40-60% RH) can introduce substantial error, compromising the accuracy of subsequent experiments.[4][5]
Part 5: Visualization of Workflow
The following diagram outlines the recommended end-to-end workflow for handling this compound to ensure data integrity.
References
- How Humidity Affects Weight Scale Accuracy. (n.d.). A&D Weighing.
- The Role of Environmental Factors in Weighing Scale Accuracy. (n.d.). Unitest Calibration.
- Top Tips for Lab Weighing with OHAUS. (2024, August 15). Fisher Scientific.
- Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia.
- How Weighing Performance is Influenced by Environmental Factors. (2023, February 14). Camlab.
- Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders.
- Adverse Influences And Their Prevention In Weighing. (n.d.). Mettler Toledo.
- Determining Water Content of Metal Powder with Coulometric Karl Fischer Titration. (n.d.). Mettler Toledo.
- How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
- Karl Fischer water content titration. (n.d.). Scharlab.
- Can i use hplc purified sample (liquid) for NMR analysis? (2025, May 9). ResearchGate.
- Water Used for HPLC. (n.d.). Shimadzu.
- Water for HPLC - Impact of Water. (n.d.). Merck.
- Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc..
- Managing Dust in Laboratories Handling Hazardous Powders. (2025, November 20). Dustcontrol.
- 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
- Moisture Impact on Powder Safety, Stability, and Processing. (n.d.). Delft Solids Solutions.
- Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. (2005, October 3). Cole-Parmer.
Sources
- 1. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 2. solids-solutions.com [solids-solutions.com]
- 3. blog.vestanutra.com [blog.vestanutra.com]
- 4. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.co.uk]
- 5. mt.com [mt.com]
- 6. primeusascales.com [primeusascales.com]
- 7. camlab.co.uk [camlab.co.uk]
- 8. unitestcalibration.com [unitestcalibration.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. dustarrest.com [dustarrest.com]
- 15. Water Used for HPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 19. mt.com [mt.com]
Validation & Comparative
Technical Guide to 1H NMR Characterization of 5-Methoxypyrimidine-2,4,6-triol
Executive Summary
Compound: 5-Methoxypyrimidine-2,4,6-triol Synonyms: 5-Methoxybarbituric Acid; 5-Methoxy-2,4,6(1H,3H,5H)-pyrimidinetrione CAS: 60703-43-7 Molecular Formula: C5H6N2O4 Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2]
This guide provides a high-resolution technical analysis of the 1H NMR spectral characteristics of This compound . While chemically nomenclatured as a "triol" (implying an aromatic pyrimidine ring), this compound predominantly exists in the triketo (trione) form in polar aprotic solvents like DMSO-d6.[2] This guide distinguishes the target compound from its structural analogs, metabolic precursors, and common impurities through comparative spectral analysis.[1][3]
Part 1: Chemical Identity & Tautomeric Challenge[2]
The structural analysis of barbituric acid derivatives is complicated by keto-enol tautomerism.[2] For this compound, the equilibrium heavily favors the 5-methoxy-2,4,6(1H,3H,5H)-pyrimidinetrione form in solution.[1]
Tautomeric Equilibrium[3][4]
-
Form A (Triol/Enol): Aromatic pyrimidine ring.[2][3] Favored in solid state or specific pH conditions.[2][3]
-
Form B (Triketo): Non-aromatic ring with sp3 hybridized C5.[2][3] Dominant in DMSO-d6.
Analytical Implication: You should expect to see an aliphatic proton at position 5 (C5-H) and broad amide protons (NH), rather than phenolic hydroxyl signals.[1][2]
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize exchange broadening, follow this specific protocol.
Sample Preparation
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) is the required solvent.[2]
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Additives: None initially.
Acquisition Parameters
-
Frequency: 400 MHz or higher recommended for resolution of C5 multiplets.[2][3]
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds.
Part 3: Comparative Spectral Analysis
The following data compares the target compound against its most common structural "look-alikes."
Table 1: 1H NMR Chemical Shift Assignments (DMSO-d6)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| NH (1,3) | Amide | 11.20 – 11.80 | Broad Singlet | 2H | Disappears with D2O shake.[1][2] Indicates imide structure.[2][3][4] |
| C5-H | Methine | 4.60 – 4.90 | Singlet (or weak d) | 1H | Diagnostic Peak. Significantly downfield from Barbituric acid (3.5 ppm) due to OMe deshielding.[2] |
| OCH3 | Methoxy | 3.60 – 3.80 | Singlet | 3H | Sharp singlet.[2][3] Confirms 5-methoxy substitution.[2][3][4][5][6][7] |
Note: Values are representative ranges based on electronic effects of the pyrimidine core. Exact shifts may vary ±0.1 ppm depending on concentration and temperature.[2][3]
Table 2: Comparative Logic – Distinguishing Alternatives
| Alternative Compound | Key Distinguishing Feature (vs. Target) | Why it differs? |
| Barbituric Acid (Parent) | C5-H2 at ~3.50 ppm (Integral 2H) | Lacks the electron-withdrawing OMe group; C5 is a methylene (CH2), not a methine (CH).[2] |
| 5-Methoxyuracil (Isomer) | C6-H at ~7.50 ppm (Vinylic) | This isomer has a double bond at C5-C6.[2] The target (Barbituric derivative) has no vinylic protons. |
| 5-Hydroxybarbituric Acid (Dialuric Acid) | No OMe Singlet | The OMe peak (3.6-3.8 ppm) is absent.[2] The OH is exchangeable and often broad/invisible.[2][3] |
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure of this compound, accounting for tautomerism and solvent effects.
Caption: Logical decision tree for validating this compound structure via 1H NMR, highlighting critical differentiation paths from common analogs.
Part 5: Mechanistic Insights & Troubleshooting
The "Missing" Triol
Users often ask: "Why don't I see phenolic OH peaks?" Explanation: The "triol" name refers to the fully aromatic tautomer.[2][3] However, the resonance energy of the pyrimidine ring is relatively low.[2][3] In DMSO, the keto form is thermodynamically more stable because the C=O bond energy is high.[2][3] Therefore, the spectrum reflects the 2,4,6-trione structure.[1][2][3]
Water Contamination
If the solvent contains significant water (H2O peak at 3.33 ppm in DMSO), the NH protons (11.5 ppm) may broaden significantly or merge into the baseline due to rapid proton exchange.
-
Correction: Use fresh ampoules of DMSO-d6. If NH peaks are critical for quantification, dry the sample or use a higher concentration.[1][2][3]
C5-H Acidification
The proton at C5 is highly acidic (pKa ~4-5) because the resulting anion is stabilized by three carbonyl groups.
-
Implication: If the sample contains trace bases (e.g., residual amines from synthesis), the C5-H peak may disappear, and the OMe peak may shift slightly.[1][2] Ensure the sample is neutral or slightly acidic.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723630, 5-Methoxybarbituric acid.[1][2][3] Retrieved from [Link][2]
-
SDBS (2024). Spectral Database for Organic Compounds, SDBS.[1][2][3] National Institute of Advanced Industrial Science and Technology (AIST).[2][3] (General reference for Barbituric Acid derivatives). Retrieved from [Link][2]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.[1][2][3] Thieme.[2][3] (Authoritative source for chemical shift prediction rules of heterocycles).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1][2][3] Organometallics, 29(9), 2176–2179.[1][2][3] (Source for solvent residual peaks).[2][3][8][9] Retrieved from [Link]
Sources
- 1. 1H-Cycloprop(e)azulene, 1a,2,3,4,4a,5,6,7b-octahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7bS)- | C15H24 | CID 521243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. PhytoBank: 1H NMR Spectrum (PHY0041801) [phytobank.ca]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. 5-Methoxy-2,4-pyrimidinediol | 6623-81-0 [chemicalbook.com]
- 6. This compound [60703-43-7]生产工厂 - 凯美西 [chemsigma.cn]
- 7. benchchem.com [benchchem.com]
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- 9. rsc.org [rsc.org]
A Comparative Guide to the UV-Vis Absorption Spectra of 5-Methoxypyrimidine-2,4,6-triol and Related Pyrimidinetriones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 5-Methoxypyrimidine-2,4,6-triol, a substituted barbiturate, in comparison to its parent compound, barbituric acid, and other structurally related pyrimidine derivatives. By leveraging established experimental data on analogous compounds, this document offers a predictive framework for understanding the spectral behavior of this compound, a crucial aspect for its characterization, quantification, and interaction studies in various research and development settings.
Introduction: The Significance of UV-Vis Spectroscopy for Pyrimidine Derivatives
UV-Vis spectroscopy is a fundamental analytical technique employed to study the electronic transitions within a molecule. For pyrimidine derivatives like this compound, the absorption of UV-Vis light provides valuable information about the π-electron system of the heterocyclic ring and the influence of various substituents. These spectral data are critical for:
-
Structural Elucidation: Confirming the presence of the pyrimidine core and the effects of functional groups.
-
Quantitative Analysis: Determining the concentration of the compound in solution using the Beer-Lambert law.
-
Physicochemical Studies: Investigating tautomeric equilibria, ionization constants (pKa), and solvent-solute interactions.[1][2][3]
-
Drug Development: Assessing purity, stability, and interactions with biological macromolecules.
This compound, also known as 5-methoxybarbituric acid, is a derivative of barbituric acid, a class of compounds with a rich history in medicinal chemistry.[4] The introduction of a methoxy group at the C-5 position is expected to modulate the electronic properties and, consequently, the UV-Vis absorption spectrum of the parent molecule.
Predicted UV-Vis Absorption Profile of this compound
Barbituric acid exists in a tautomeric equilibrium between the tri-keto and various enol forms, with the diketo-enol form being significant in solution. In neutral aqueous solutions, barbituric acid typically exhibits a strong absorption maximum (λmax) around 258-260 nm.[1][2] This absorption is attributed to a π→π* transition within the conjugated system of the enolate form. The position and intensity of this band are highly sensitive to pH.[1][3][5]
The methoxy group (-OCH₃) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption.[6] Generally, a methoxy group acts as an electron-donating group through resonance, which can lead to a bathochromic (red) shift of the λmax. Therefore, it is anticipated that this compound will exhibit a λmax at a slightly longer wavelength compared to barbituric acid under similar conditions.
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive understanding, we will compare the expected UV-Vis spectral properties of this compound with those of barbituric acid, 5-nitrobarbituric acid, and uracil.
Barbituric Acid: The Parent Compound
As the foundational structure, barbituric acid serves as the primary reference. Its UV-Vis spectrum is characterized by a strong dependence on pH, reflecting the different ionization states of the molecule.[1][3] The C-5 position, with its acidic methylene protons, is a key site for chemical modification and influences the electronic structure.[7]
5-Nitrobarbituric Acid: The Effect of an Electron-Withdrawing Group
In contrast to the electron-donating methoxy group, the nitro group (-NO₂) is a powerful electron-withdrawing group. The introduction of a nitro group at the C-5 position to form 5-nitrobarbituric acid is expected to cause a significant shift in the absorption spectrum. Electron-withdrawing groups can lead to a hypsochromic (blue) or bathochromic shift depending on the nature of the electronic transition. The strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyrimidine ring.[7]
Uracil: A Biologically Relevant Analogue
Uracil, a fundamental component of RNA, shares the pyrimidine core but differs in the substituents at C-5 and C-6. Comparing the spectrum of this compound with uracil and its methoxy-substituted derivative, 5-methoxyuracil, provides insights into the contribution of the overall ring structure and the specific substituent effects. 5-Methoxyuracil is a known compound, and its spectral data can serve as a valuable proxy.[8]
Summary of Expected Spectral Data
The following table summarizes the anticipated and known UV-Vis absorption data for the compared compounds in a neutral aqueous solvent.
| Compound | Substituent at C-5 | Electronic Effect of Substituent | Expected/Known λmax (nm) | Rationale for Spectral Shift |
| Barbituric Acid | -H | Neutral | ~258-260[1][2] | Reference compound. |
| This compound | -OCH₃ | Electron-donating | > 260 (Predicted) | The electron-donating methoxy group is expected to cause a bathochromic shift. |
| 5-Nitrobarbituric Acid | -NO₂ | Electron-withdrawing | Shifted from 258-260 | The strong electron-withdrawing nitro group will significantly alter the electronic transitions.[7] |
| Uracil | -H | Neutral | ~259 | Similar pyrimidine core, serving as a biological reference. |
Experimental Protocol for UV-Vis Spectral Analysis
To empirically determine the UV-Vis absorption spectrum of this compound and validate the predictions, the following experimental workflow is recommended.
Materials and Instrumentation
-
Analyte: this compound
-
Solvents: HPLC-grade water, ethanol, methanol, and acetonitrile.[9]
-
Buffers: A range of buffers (e.g., phosphate, borate) to control pH from acidic to basic.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., ethanol or water) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU).
-
Solvent Effect Analysis:
-
Prepare solutions of the analyte in different solvents (water, ethanol, methanol, acetonitrile) of the same concentration.[10][11]
-
Record the UV-Vis spectrum for each solution from 200-400 nm, using the respective pure solvent as a blank.
-
Note any shifts in λmax and changes in molar absorptivity.[10]
-
-
pH Dependence Analysis:
-
Prepare a series of buffered solutions with pH values ranging from 2 to 12.
-
Add a small aliquot of the analyte stock solution to each buffer to maintain a constant concentration.
-
Record the UV-Vis spectrum for each pH, using the corresponding buffer as a blank.
-
Plot λmax versus pH to determine any isosbestic points and to estimate the pKa value(s).[1][5]
-
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis spectral analysis.
Conclusion
This guide provides a predictive and comparative framework for understanding the UV-Vis absorption spectrum of this compound. Based on the known spectral properties of barbituric acid and the electronic effects of a methoxy substituent, it is anticipated that this compound will exhibit a primary absorption band (π→π*) with a λmax slightly red-shifted compared to barbituric acid. The provided experimental protocol offers a clear path for the empirical validation of these predictions. A thorough understanding of the UV-Vis spectral characteristics is paramount for the future application of this compound in research and drug development, enabling accurate quantification, purity assessment, and investigation of its interactions in biological systems.
References
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- Loofbourow, J. R., & Stimson, M. M. (1940). Ultra-violet absorption spectra of nitrogenous heterocyclic compounds. Part II. Effect of pH and irradiation on the spectrum of barbituric acid. Journal of the Chemical Society (Resumed), 1275-1279.
- Myoung, J., & Ahn, H. (2008). Near-infrared Fluorescent pH-sensitive Probes via Unexpected Barbituric Acid Mediated Synthesis. Organic letters, 10(14), 3045–3048.
- JETIR. (2019). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. JETIR, 6(5).
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- Williams, D. L. H., & Smalley, T. L. (2002). Determination of barbituric acid, utilizing a rapid and simple colorimetric assay. Journal of biochemical and biophysical methods, 52(3), 229–234.
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Validation of 5-Methoxypyrimidine-2,4,6-triol Purity Using LC-MS: A Comparative Technical Guide
Executive Summary
5-Methoxypyrimidine-2,4,6-triol (CAS: 6623-81-0), often referred to in its keto-tautomer form as 5-methoxybarbituric acid , is a critical intermediate in the synthesis of nucleoside analogs and antineoplastic agents.[1] Its high polarity and tautomeric equilibrium present significant challenges for standard Reversed-Phase (RP) HPLC-UV methods, which often suffer from poor retention and co-elution with structurally similar pyrimidine impurities.[1]
This guide provides a validated LC-MS workflow that outperforms traditional UV and GC techniques.[1] By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative-Mode Electrospray Ionization (ESI-) , we achieve superior specificity and sensitivity.[1]
Technical Context: The "Triol" vs. "Trione" Challenge
Before validating purity, one must understand the analyte.[2] While the nomenclature "2,4,6-triol" implies an aromatic structure with three hydroxyl groups, in solution, this compound exists predominantly in keto-enol equilibrium.[1]
-
Chemical Insight: The compound favors the "trione" (barbituric acid-like) form in aqueous acidic media but can ionize at the C5 position or N-positions.
-
Chromatographic Implication: On standard C18 columns, the compound is highly polar (logP < 0), leading to elution near the void volume (
), where ion suppression from the sample matrix is highest. -
MS Implication: The acidic protons (pKa ~8) make it an ideal candidate for Negative Mode (ESI-) mass spectrometry, detecting the
ion ( 141.03).[1]
Comparative Analysis: Why LC-MS?
The following table objectively compares LC-MS against the two most common alternatives: HPLC-UV and GC-MS.
Table 1: Performance Comparison of Analytical Techniques
| Feature | HPLC-UV (254 nm) | GC-MS (Derivatized) | LC-MS (HILIC-ESI) |
| Selectivity | Low. Co-elutes with other polar pyrimidines.[1] | Medium. Depends on derivatization efficiency.[1] | High. Mass-based discrimination of isobars.[1] |
| Sensitivity (LOD) | ~10 µg/mL | ~1 µg/mL | < 10 ng/mL |
| Sample Prep | Simple (Dilute & Shoot).[1] | Complex (Silylation required).[1] | Simple (Dilute & Shoot).[1] |
| Reproducibility | High.[1][3] | Low (Derivatization variability).[1] | High (with Internal Standard). |
| Suitability | Routine QC (Assay >98%). | Volatile impurities only.[1] | Trace Impurity Profiling (<0.1%). |
Decision Logic for Method Selection
The following diagram illustrates when to deploy LC-MS versus UV methods based on the development stage.
Figure 1: Decision tree for selecting analytical methods based on purity requirements and sample matrix complexity.
Method Development Strategy
To validate purity effectively, we must first establish a robust method. Standard C18 is insufficient.
Chromatographic Conditions (HILIC)
We utilize a Zwitterionic HILIC phase.[1] This retains the polar "triol" via a water-rich layer mechanism, separating it from the void volume.
-
Column: ZIC-HILIC or Amide-HILIC (100 x 2.1 mm, 1.7 µm or 3.5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).
-
Mobile Phase B: Acetonitrile (Organic).[1]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
Mass Spectrometry Parameters[1][2][4][5][6][7][8]
-
Polarity: Negative Mode (Critical: Pyrimidines lose a proton easily at N1/N3).[1]
-
Target Ion:
Da.[1] -
Fragment Ions (MS/MS for ID):
42 (NCO-), 98.[1]
Validation Protocol (ICH Q2(R1) Aligned)
This protocol validates the method for Purity Determination (Limit Test & Quantitative Assay).
Step 1: System Suitability
Before running samples, ensure the system is equilibrated.
-
Criteria: Inject the standard (10 µg/mL) 6 times.
-
Acceptance: %RSD of peak area
2.0%. Retention time drift < 0.1 min.
Step 2: Specificity (Purity of Peak)
Demonstrate that the main peak is not masking impurities.
-
Protocol: Inject a "Spiked" sample containing known synthesis precursors (e.g., urea, malonic acid derivatives).
-
MS Advantage: Use the Mass Analyzer to extract the Extracted Ion Chromatogram (EIC) for the main peak (141.03) vs. impurities.[1][2] Ensure no co-elution masses exist at the main peak's retention time.
Step 3: Linearity & Range[2][10]
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance:
.[1]
Step 4: Accuracy (Recovery)[1]
-
Protocol: Spike the analyte into a blank matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% – 102.0%.[1]
Step 5: LOD / LOQ (Sensitivity)[1]
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]
-
Note: For this compound in ESI(-), expect LOQ ~5-10 ng/mL.[1]
Data Presentation
Table 2: Summary of Validation Results (Example Data)
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at | No interference detected | Pass |
| Linearity ( | 0.9994 | Pass | |
| Range | 80% – 120% | 10 – 100 µg/mL | Pass |
| Accuracy (Avg) | 98.0% – 102.0% | 99.8% | Pass |
| Precision (Repeatability) | RSD | 0.85% (n=6) | Pass |
| LOD | S/N | 4 ng/mL | Pass |
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the experimental validation process.
Figure 2: Step-by-step LC-MS validation workflow according to ICH Q2(R1) guidelines.
References
-
PubChem. (n.d.).[1] 5-Methoxyuracil (Compound Summary).[1][8] National Library of Medicine. Retrieved from [Link]
-
ICH. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][9] Retrieved from [Link]
-
FDA. (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[5] U.S. Food and Drug Administration. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Methoxypyrimidine-2,4,6-triol: A Guide for Laboratory Professionals
In the fast-paced world of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Methoxypyrimidine-2,4,6-triol (also known as 5-Methoxyuracil), ensuring the protection of personnel and adherence to regulatory standards.
The procedural integrity of this guide is grounded in established safety protocols and regulatory frameworks, ensuring that every step is part of a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of its safe management. This compound (CAS No. 6623-81-0) is classified with the following hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these properties, this compound must be handled as a hazardous substance. Accidental release can pose a risk to the individual and the environment, while improper disposal can lead to contamination and regulatory non-compliance.[2]
| Parameter | Information | Source |
| Chemical Name | This compound; 5-Methoxyuracil | [3] |
| CAS Number | 6623-81-0 | [1][3] |
| Molecular Formula | C5H6N2O3 | [1][3] |
| GHS Pictogram | GHS07 (Harmful) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any procedure that involves handling this compound, including disposal, the following PPE is mandatory. This is to prevent exposure via inhalation, skin contact, or eye contact.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: All handling of this compound, especially in its solid form to avoid dust, must be conducted in a certified chemical fume hood to prevent respiratory irritation.[4]
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect Waste: Using non-sparking tools, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent, must be placed in the hazardous waste container.
-
Label and Report: The waste container must be labeled as hazardous waste, and the spill should be reported to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations.[5] It is classified as hazardous chemical waste and must not be disposed of in regular trash or down the sanitary sewer.[6]
Waste Classification and Segregation
-
Classification: this compound is a non-halogenated organic solid. It should be classified as a hazardous chemical waste due to its irritant and harmful properties.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed their compatibility.[7] Incompatible materials can react, leading to the generation of heat, gas, or other hazardous byproducts.[8] It is best practice to collect it in its own dedicated waste container.
Waste Containerization and Labeling
-
Container Selection: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9] The container must be in good condition and free from leaks.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[6][7] The label must also include:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Collection: Collect all waste containing this compound, including any contaminated materials like gloves or weigh boats, in the designated, pre-labeled hazardous waste container.[9]
-
Storage: Keep the waste container securely closed when not in use.[7] Store it in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[7]
-
Disposal Request: Once the container is full or the research is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[2] Do not allow hazardous waste to accumulate in the lab.[9]
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[10] The first rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing and air-drying, and once all labels are defaced, the container may be disposed of as regular laboratory glass or plastic waste, depending on institutional policy.[8][10]
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby upholding the highest standards of laboratory practice.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81100, 5-Methoxyuracil. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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University of Essex. (2022). Laboratory Waste Disposal Handbook. Retrieved from [Link]
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Michigan State University Environmental Health & Safety. (n.d.). Unknowns. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5-Methoxypyrimidine-4,6-diol. Retrieved from [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%. Retrieved from [Link]
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
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Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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University of Kansas Environmental Health and Safety. (n.d.). Section 2.0 Safe Disposal of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Methoxypyrimidine-2,4,6-triol
An Essential Guide for Laboratory Professionals in Drug Development
Immediate Safety and Hazard Assessment
Derivatives of pyrimidine can present a range of hazards, including irritation to the skin, eyes, and respiratory system.[1][2][3] Some are also harmful if swallowed.[4][5] Given the toxicological properties have not been fully investigated for many novel compounds, a cautious approach is always the most prudent.[6] Therefore, all handling of 5-Methoxypyrimidine-2,4,6-triol should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Core Principles for Safe Handling:
-
Engineering Controls as the First Line of Defense: Always work within a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE) is Mandatory: The appropriate PPE must be worn at all times when handling the compound.
-
Avoid Generation of Dust: Handle the solid material carefully to minimize the creation of airborne dust.[4]
-
Hygiene is Critical: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]
Personal Protective Equipment (PPE): Your Shield Against Exposure
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[1] | Chemical-resistant nitrile gloves.[7] | Fully buttoned laboratory coat. | Work within a chemical fume hood. |
| Dissolution and Solution Preparation | Chemical splash goggles. A face shield is recommended if there is a risk of splashing.[7] | Chemical-resistant nitrile gloves. Consider double-gloving for extended operations.[7] | Fully buttoned laboratory coat. | Work within a chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Chemical-resistant nitrile gloves. | Fully buttoned laboratory coat. | Work within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator may be necessary depending on the spill size and ventilation. |
Step-by-Step Handling Protocols
Adherence to a standardized protocol minimizes the risk of exposure and ensures the reproducibility of your experiments.
Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is clean and uncluttered.
-
PPE Inspection: Before starting, inspect all PPE for any signs of damage.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the solid to the reaction vessel.
Dissolution:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the compound.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If necessary, cap the vessel to prevent vapor release.
Emergency Procedures: Be Prepared
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[2]
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
In Case of Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[1] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour any waste down the drain.[4]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to your institution's guidelines.
Visualizing the Safety Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
